molecular formula C5H6N2O B044548 4-Hydroxy-6-methylpyrimidine CAS No. 3524-87-6

4-Hydroxy-6-methylpyrimidine

Cat. No.: B044548
CAS No.: 3524-87-6
M. Wt: 110.11 g/mol
InChI Key: LHRIUKSRPHFASO-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methylpyrimidine is a versatile and high-value pyrimidine derivative that serves as a critical synthetic intermediate and scaffold in organic chemistry and pharmaceutical research. Its core structure, featuring both a hydroxy group and a methyl substituent on the pyrimidine ring, makes it a privileged building block for the synthesis of a wide array of more complex heterocyclic compounds. In medicinal chemistry, it is extensively utilized as a precursor for nucleoside analogs and potential therapeutic agents, where its ability to act as a hydrogen bond donor and acceptor is crucial for mimicking biological structures and interacting with enzyme active sites. Researchers value this compound for developing novel inhibitors targeting enzymes like dihydrofolate reductase (DHFR) and kinases, which are relevant in anticancer and antimicrobial drug discovery programs. Furthermore, its structural motif is investigated in materials science for the creation of ligands in coordination chemistry and molecular assemblies. The compound typically exhibits tautomerism, capable of existing in both hydroxy and oxo forms, a property that significantly influences its reactivity and binding characteristics in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrimidin-6-one
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InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-3-6-4/h2-3H,1H3,(H,6,7,8)
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InChI Key

LHRIUKSRPHFASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H6N2O
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DSSTOX Substance ID

DTXSID2063056
Record name 6-Methyl-4(1H)-pyrimidinone
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Molecular Weight

110.11 g/mol
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CAS No.

3524-87-6
Record name 6-Methyl-4(3H)-pyrimidinone
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Record name 4-Hydroxy-6-methylpyrimidine
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-methylpyrimidin-4-ol (CAS No: 3524-87-6), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available experimental and predicted data, outlines standard experimental protocols for property determination, and presents a general workflow for the physicochemical characterization of novel compounds.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. The following tables summarize the key physicochemical data for 6-methylpyrimidin-4-ol.

Identifier Value
IUPAC Name 6-methylpyrimidin-4-ol
Synonyms 4-Hydroxy-6-methylpyrimidine, 6-Methyl-4(3H)-pyrimidinone
CAS Number 3524-87-6[1]
Molecular Formula C₅H₆N₂O[2]
Molecular Weight 110.11 g/mol [2]
Chemical Structure
alt text
Property Value Type Source
Melting Point 145-150 °CExperimental[3]
Boiling Point 192.1 ± 23.0 °CPredicted[3]
Water Solubility High solubility in waterQualitative[1]
pKa 9.46 ± 0.40Predicted[3]
logP (Octanol-Water Partition Coefficient) -0.3Predicted (XLogP3)[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 6-methylpyrimidin-4-ol are not widely published. However, the following are standard, widely accepted methodologies for the characterization of heterocyclic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Methodology:

  • A small volume of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is placed inverted in the test tube.

  • The apparatus is heated, and the temperature is monitored.

  • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water) in a flask.

  • The flask is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the compound.

Methodology:

  • A known concentration of the compound is dissolved in water or a co-solvent system.

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:

  • A known amount of the compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The mixture is then centrifuged to separate the n-octanol and water layers.

  • The concentration of the compound in each phase is determined by a suitable analytical method.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a newly synthesized compound, a critical process in early-stage drug discovery.

G cluster_0 Compound Preparation cluster_1 Property Determination cluster_2 Data Analysis & Application Synthesis Synthesis & Purification Structure Structural Elucidation (NMR, MS) Synthesis->Structure Characterization MP Melting Point Structure->MP BP Boiling Point Structure->BP Sol Solubility Structure->Sol pKa pKa Structure->pKa logP logP Structure->logP Analysis Data Analysis & Interpretation MP->Analysis BP->Analysis Sol->Analysis pKa->Analysis logP->Analysis ADME ADME Profile Prediction Analysis->ADME Formulation Formulation Development Analysis->Formulation

A generalized workflow for the physicochemical characterization of a chemical compound.

This guide provides a foundational understanding of the physicochemical properties of 6-methylpyrimidin-4-ol. For drug development professionals, this information is crucial for guiding further studies, including formulation, toxicology, and pharmacokinetic analyses. The provided experimental protocols serve as a starting point for in-house characterization and validation of these important parameters.

References

tautomerism of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between interconverting isomers, is a phenomenon of paramount importance in the study of heterocyclic compounds, particularly within the realm of drug discovery and development. The physicochemical properties, biological activity, and metabolic fate of a molecule can be profoundly influenced by its predominant tautomeric form. This technical guide provides a comprehensive examination of the tautomerism of this compound, a key heterocyclic scaffold. It delves into the theoretical underpinnings of its lactam-lactim equilibrium, outlines detailed experimental and computational methodologies for its characterization, and discusses the implications for medicinal chemistry. While specific quantitative data for this exact derivative is sparse in publicly available literature, this guide extrapolates from the well-documented behavior of parent pyrimidine systems and provides robust protocols for empirical determination.

Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds

Pyrimidine derivatives are integral components of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The tautomeric state of substituted pyrimidines, such as this compound, dictates their hydrogen bonding capabilities, aromaticity, and overall electronic distribution. Consequently, understanding and controlling the tautomeric equilibrium is a critical aspect of rational drug design. This compound is known to exist in a tautomeric equilibrium between its lactam (keto) and lactim (enol) forms. The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH.

The Tautomeric Equilibrium of this compound

The principal tautomeric forms of this compound are the lactam (6-methylpyrimidin-4(3H)-one) and the lactim (6-methylpyrimidin-4-ol) forms. The equilibrium between these two forms is a dynamic process involving the migration of a proton and a shift in double bonds.

Tautomeric_Equilibrium cluster_lactam Lactam (Keto) Form (6-methylpyrimidin-4(3H)-one) cluster_lactim Lactim (Enol) Form (6-methylpyrimidin-4-ol) lactam lactam lactim lactim lactam->lactim H⁺ migration

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Generally, for 4-hydroxypyrimidines, the lactam form is predominant in most solvents, particularly in polar and protic environments, due to favorable intermolecular hydrogen bonding and greater resonance stabilization of the amide group.[1][2] However, the equilibrium can be shifted towards the lactim form in non-polar solvents or in the gas phase.

Experimental Protocols for Tautomer Characterization

Precise characterization of the tautomeric equilibrium requires a combination of spectroscopic and computational techniques.

Synthesis of this compound

A common synthetic route involves the condensation of acetamidine hydrochloride with a malonic ester derivative in the presence of a base.[3]

Protocol:

  • To a solution of sodium methoxide (0.34 mol) in methanol (150 mL) under an ice bath, add dimethyl malonate (0.1 mol) and acetamidine hydrochloride (0.1 mol) with stirring.[3]

  • Remove the ice bath and allow the reaction to proceed at 18-25 °C for 4 hours.[3]

  • Remove methanol by distillation under reduced pressure.[3]

  • Dissolve the residue in water (50 mL) and adjust the pH to 1-2 with 4M HCl.[3]

  • Stir the resulting suspension at 0 °C for 4 hours to facilitate crystallization.[3]

  • Collect the white solid by suction filtration, wash with cold water and ice-cold methanol, and dry to yield this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of tautomers in solution.[4][5]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound (5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, D₂O).

  • ¹H NMR Acquisition:

    • Acquire ¹H NMR spectra at a constant temperature (e.g., 298 K).

    • Look for distinct signals corresponding to each tautomer. The lactam form will exhibit an N-H proton signal (often broad), while the lactim form will show an O-H proton signal. The chemical shifts of the pyrimidine ring protons will also differ between the two forms.

    • Quantification: Integrate the signals unique to each tautomer. The ratio of the integrals will correspond to the molar ratio of the tautomers in that solvent.[6]

  • ¹³C NMR Acquisition:

    • Acquire ¹³C NMR spectra for the same samples.

    • The chemical shift of the C4 carbon is a key indicator. A signal in the range of 160-170 ppm is characteristic of a carbonyl carbon (lactam form), whereas a signal around 150-160 ppm is expected for a carbon bearing a hydroxyl group (lactim form).[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing shifts in the absorption maxima (λmax) in response to changes in solvent polarity.[7][8][9]

Protocol for Solvent-Dependent UV-Vis Analysis:

  • Stock Solution: Prepare a concentrated stock solution of this compound in a non-polar solvent like dioxane.

  • Solvent Series: Create a series of solutions with varying polarities by mixing the stock solution with increasing proportions of a polar solvent (e.g., water).

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution in the series.

  • Data Analysis: Analyze the changes in the absorption bands. The emergence of new bands or shifts in λmax can be correlated with a shift in the tautomeric equilibrium. The equilibrium constant (KT) can be estimated from the changes in absorbance at specific wavelengths.[6]

Computational Chemistry Workflow

Quantum chemical calculations provide invaluable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[10][11][12][13][14]

Computational_Workflow start Define Tautomeric Structures (Lactam and Lactim) geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2, QST3) geom_opt->ts_search spe Single Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) freq_calc->spe solvation Solvation Modeling (e.g., PCM, SMD) spe->solvation thermo Thermodynamic Analysis (Calculate ΔG, ΔH, K_T) solvation->thermo irc Intrinsic Reaction Coordinate (IRC) (Confirm transition state connects tautomers) ts_search->irc irc->freq_calc irc->thermo end Relative Stabilities and Interconversion Barriers thermo->end

Caption: A typical computational workflow for studying tautomerism.

Protocol for DFT Calculations:

  • Structure Generation: Build the 3D structures of the lactam and lactim tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).[5]

  • Frequency Calculations: Perform frequency calculations to verify that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Transition State Search: Locate the transition state for the interconversion between the tautomers.

  • Energy Profile: Calculate the relative energies of the tautomers and the activation energy for their interconversion to predict the equilibrium constant (KT) and the rate of tautomerization.

Quantitative Data Summary

TautomerPredicted Predominant Form in Non-Polar Solvents (e.g., Dioxane)Predicted Predominant Form in Polar Protic Solvents (e.g., Water)Expected ¹³C NMR Shift of C4 (ppm)
Lactim More significant contributionMinor component~150-160
Lactam Less significant contributionPredominant form~160-170

Biological Implications and Signaling Pathways

The tautomeric state of a drug molecule can significantly impact its interaction with biological targets. For instance, the hydrogen bond donor-acceptor pattern of the lactam and lactim forms of this compound are different, which would lead to distinct binding modes within a protein's active site.

Biological_Interaction cluster_drug This compound lactam Lactam Tautomer (H-bond donor: N-H H-bond acceptor: C=O) receptor Biological Target (e.g., Kinase, Receptor) lactam->receptor Binding Mode A lactim Lactim Tautomer (H-bond donor: O-H H-bond acceptor: Ring N) lactim->receptor Binding Mode B

Caption: Differential binding of tautomers to a biological target.

While a specific signaling pathway directly modulated by the tautomerism of this compound is not yet elucidated, its structural similarity to precursors of bioactive compounds suggests potential roles in pathways regulated by kinases or other enzymes where hydrogen bonding is critical for recognition and activity.[15] The ability of the molecule to switch between tautomeric forms could be a mechanism for promiscuous binding or a key determinant of its selectivity profile.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon with significant implications for its chemical and biological properties. While the lactam form is expected to predominate in aqueous environments, the equilibrium is sensitive to the surrounding medium. This technical guide has provided a robust framework for the investigation of this tautomerism, detailing both experimental and computational protocols. A thorough understanding and characterization of the tautomeric behavior of this and related pyrimidine scaffolds are essential for the successful design and development of novel therapeutics.

References

Spectroscopic Analysis of 4-Hydroxy-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Hydroxy-6-methylpyrimidine (CAS: 3524-87-6), a key heterocyclic compound with applications in pharmaceutical and chemical research. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and presents visualizations of its structure and analytical workflows. Due to the tautomeric nature of this pyrimidine derivative, spectroscopic data may reflect the presence of its predominant tautomer, 6-methyl-4(1H)-pyrimidinone.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for this compound and its closely related derivatives. It is important to note that specific spectral values for the pure, unsubstituted compound are not extensively published; therefore, data from its common tautomer and closely related analogues are included for comparative purposes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data (Typical Ranges for Pyrimidine Derivatives)

ProtonsChemical Shift (δ) ppmMultiplicityNotes
Methyl Protons (-CH₃)2.0 - 2.5SingletExpected to be in this region, attached to the pyrimidine ring.
Ring Proton (C₅-H)5.8 - 6.5SingletThe position can vary based on substituents and tautomeric form.
N-H / O-H10.0 - 13.0Broad SingletHighly dependent on solvent, concentration, and temperature. Exchangeable with D₂O.

¹³C NMR Data (Typical Ranges for Pyrimidine Derivatives)

Carbon AtomChemical Shift (δ) ppmNotes
C=O (C₄)160 - 170Characteristic of the carbonyl in the pyrimidinone tautomer.
C=N (C₂)150 - 160
C=C (C₆)145 - 155Carbon bearing the methyl group.
C=C (C₅)100 - 115
-CH₃15 - 25
Table 2: Infrared (IR) Spectroscopy Data
Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H / N-H Stretch3200 - 2800Broad, Strong
C-H Stretch (Aromatic/Vinyl)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Medium
C=O Stretch1700 - 1650Strong
C=N / C=C Stretch1650 - 1550Medium to Strong
C-H Bend1470 - 1370Medium
Ring Vibrations1300 - 1000Medium
Table 3: Mass Spectrometry (MS) Data for 6-Methyl-4(1H)-pyrimidinone[1]
m/zRelative Intensity (%)Assignment
110100[M]⁺ (Molecular Ion)
82~50[M - CO]⁺
67~40
54~30
42~75
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Solventλmax (nm)Molar Absorptivity (ε)Notes
Acidic (e.g., H₂SO₄)~252-254Not ReportedData for the closely related 6-hydroxy-2-methylpyrimidin-4(3H)-one shows absorption in this region, which shifts with changes in acidity.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following protocols are generalized for the analysis of pyrimidine derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent is critical as it can influence the tautomeric equilibrium and the chemical shifts of labile protons.

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube and label it appropriately.

  • Data Acquisition (¹H NMR):

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • To confirm the presence of exchangeable N-H or O-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly decrease in intensity.

  • Data Acquisition (¹³C NMR):

    • Use a higher concentration of the sample if possible (15-20 mg).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid State - KBr Pellet):

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample in the instrument and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background subtraction.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For Electron Ionization (EI), a direct insertion probe can be used for solid samples. The sample is heated to induce vaporization into the ion source.

    • Alternatively, the sample can be dissolved in a suitable solvent and introduced via a direct infusion line for Electrospray Ionization (ESI) or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Data Acquisition (EI-MS):

    • The sample is bombarded with a beam of electrons (typically 70 eV).

    • The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.

    • A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a second, matched cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

    • Measure the absorbance at λmax for the solutions of different concentrations to determine the molar absorptivity using the Beer-Lambert law.

Visualizations

Chemical Structure and Tautomerism

The chemical structure of this compound exists in equilibrium with its tautomeric form, 6-methyl-4(1H)-pyrimidinone. Spectroscopic data often represents a mixture or the most stable tautomer under the experimental conditions.

Caption: Tautomeric equilibrium of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Caption: Chemical structure of this compound.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

workflow start Sample Purification nmr NMR Analysis (¹H, ¹³C) start->nmr ir IR Analysis (FTIR/ATR) start->ir ms Mass Spectrometry (EI/ESI) start->ms uv UV-Vis Analysis start->uv data Data Interpretation and Structure Elucidation nmr->data ir->data ms->data uv->data report Technical Report data->report

Caption: General workflow for spectroscopic analysis.

The Ascendant Therapeutic Potential of 4-Hydroxy-6-methylpyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules. Among these, derivatives of 4-hydroxy-6-methylpyrimidine have emerged as a promising class of compounds with a diverse range of therapeutic activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. The antiproliferative effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and signal transduction.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
2-Methyl-6-ferrocenylpyrimidin-4(3H)-oneMCF-7 (Breast)17 ± 1[1]
Pyrido[2,3-d]pyrimidine derivative 2dA549 (Lung)Strong cytotoxicity at 50 µM[2]
Thienopyrimidine derivativeMCF-7 (Breast)0.013[3]
Thienopyrimidine derivativeMCF-7 (Breast)0.023[3]
Pyrimidine-5-carbonitrile 10bMCF-7 (Breast)7.68[3]
Chromenopyrimidine derivative 3MCF7 (Breast)2.02[4]
Chromenopyrimidine derivative 3HepG2 (Liver)1.83[4]
Chromenopyrimidine derivative 3A549 (Lung)1.61[4]
4,6-disubstituted pyrimidine 4sSW620 (Colon)<10.0[5]
4,6-disubstituted pyrimidine 4sMCF7 (Breast)<10.0[5]
4,6-disubstituted pyrimidine 4sHeLa (Cervical)21.7[5]
4,6-disubstituted pyrimidine 4sHEPG2 (Liver)18.5[5]
Experimental Protocols for Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds.[3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[3]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivatives

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 1% Acetic acid

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[3]

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with distilled water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.[3]

Signaling Pathways in Cancer

The anticancer activity of pyrimidine derivatives is often linked to their ability to modulate key signaling pathways that are dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical cascades that control cell proliferation, survival, and apoptosis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Pyrimidine_Deriv This compound Derivatives Pyrimidine_Deriv->PI3K inhibits Pyrimidine_Deriv->Akt inhibits Pyrimidine_Deriv->mTORC1 inhibits

Figure 1: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Pyrimidine_Deriv This compound Derivatives Pyrimidine_Deriv->Raf inhibits Pyrimidine_Deriv->MEK inhibits Pyrimidine_Deriv->ERK inhibits Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation Antimicrobial_Assay_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Agar Plate Prep_Inoculum->Inoculate_Plate Place_Discs Place Discs on Inoculated Plate Inoculate_Plate->Place_Discs Prep_Discs Prepare Discs with Test Compound & Controls Prep_Discs->Place_Discs Incubate Incubate Plates Place_Discs->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Analyze Analyze Results Measure_Zones->Analyze End End Analyze->End Enzyme_Inhibition_Workflow Start Start Prep_Reagents Prepare Enzyme, Substrate, & Inhibitor Solutions Start->Prep_Reagents Pre_Incubate Pre-incubate Enzyme with Inhibitor Prep_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction with Substrate Pre_Incubate->Initiate_Reaction Measure_Activity Measure Enzyme Activity (e.g., Absorbance Change) Initiate_Reaction->Measure_Activity Data_Analysis Data Analysis (IC50, Ki, Inhibition Type) Measure_Activity->Data_Analysis End End Data_Analysis->End

References

4-Hydroxy-6-methylpyrimidine: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine, and its tautomeric form 6-methylpyrimidin-4(1H)-one, is a versatile heterocyclic compound that serves as a crucial precursor in the synthesis of a wide array of biologically active molecules. Its unique chemical architecture, featuring both a nucleophilic hydroxyl group and reactive ring nitrogens, makes it a valuable building block in medicinal chemistry and agrochemical development. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role as a precursor to complex molecular targets. The information presented herein is intended to equip researchers and professionals in drug development and organic synthesis with the practical knowledge required to effectively utilize this important scaffold.

The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The strategic functionalization of the this compound ring allows for the modulation of physicochemical properties and biological activity, leading to the development of potent kinase inhibitors, antiviral agents, and herbicides.[2][3] A notable example of its application is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[4][5]

Chemical Properties and Tautomerism

This compound exists in a tautomeric equilibrium with its keto form, 6-methylpyrimidin-4(1H)-one. While the hydroxy form is reactive, spectroscopic and crystallographic studies have shown that the keto tautomer is generally the more stable form in the solid state and in solution.[6][7] This equilibrium is a critical consideration in its reactivity, as reaction conditions can influence which tautomer preferentially reacts.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₅H₆N₂O[8]
Molecular Weight 110.12 g/mol [8]
CAS Number 3524-87-6
Appearance White to off-white crystalline powder
Melting Point 145-149 °C
¹H NMR (DMSO-d₆, δ ppm) ~12.1 (br s, 1H, NH), 6.0 (s, 1H, C5-H), 2.2 (s, 3H, CH₃)[8][9]
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C4), ~163 (C6), ~155 (C2), ~105 (C5), ~21 (CH₃)[10][11]
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~1670 (C=O stretch), ~1600, 1550 (C=C, C=N stretch)[12][13]
Mass Spectrum (m/z) 110 (M⁺)[14]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the condensation of a β-ketoester with a urea or amidine derivative, a variation of the Biginelli reaction.[15][16] A widely used method employs the reaction of ethyl acetoacetate with urea.

Experimental Protocol: Synthesis from Ethyl Acetoacetate and Urea

This protocol details a common method for the synthesis of this compound.

Materials:

  • Ethyl acetoacetate

  • Urea

  • Sodium ethoxide

  • Ethanol, absolute

  • Hydrochloric acid, concentrated

  • Water, deionized

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add ethyl acetoacetate, followed by urea.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and acidify to a pH of 5-6 with concentrated hydrochloric acid.

  • Cool the solution in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Key Reactions and Synthetic Applications

This compound is a versatile precursor for a variety of chemical transformations. The hydroxyl group can be converted into a good leaving group, typically a chloride, which then allows for nucleophilic aromatic substitution reactions. This two-step sequence is fundamental to its use in the synthesis of more complex molecules.

Chlorination to 4-Chloro-6-methylpyrimidine

A crucial step in the synthetic utility of this compound is its conversion to the corresponding 4-chloro derivative. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[17][18] The resulting 4-chloro-6-methylpyrimidine is a highly valuable intermediate for nucleophilic substitution reactions.

Experimental Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

  • Ice

  • Sodium bicarbonate solution, saturated

  • Dichloromethane

Procedure:

  • In a fume hood, carefully add this compound to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser. N,N-Dimethylaniline can be added as a catalyst.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-6-methylpyrimidine.

  • The crude product can be purified by column chromatography or recrystallization.

Table 2: Yields for the Synthesis of 4,6-Dichloro-2-methylpyrimidine under Various Conditions

Chlorinating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃PyridineNoneReflux-85[17]
TriphosgeneN,N-DiethylanilineDichloroethaneReflux690[19]
SOCl₂-Acetonitrile80394[18][20]
POCl₃N,N-DimethylcyclohexylamineNone95-1003High[19]
Synthesis of Kinase Inhibitors: The Case of Dasatinib

This compound is a key precursor in the synthesis of Dasatinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5] The synthesis proceeds through the chlorinated intermediate, 4,6-dichloro-2-methylpyrimidine.

The general synthetic workflow is as follows:

G A This compound B 4,6-Dichloro-2-methylpyrimidine A->B  POCl₃ or  Triphosgene C N-(2-Chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide B->C  Nucleophilic  Substitution D Dasatinib C->D  Coupling with  2-(piperazin-1-yl)ethanol

Figure 1: Synthetic workflow for Dasatinib from this compound.

Dasatinib functions by inhibiting the BCR-ABL fusion protein, an aberrant tyrosine kinase that drives the proliferation of cancer cells in CML.[4][21] The inhibition of this pathway leads to the induction of apoptosis in the malignant cells.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bcr_abl BCR-ABL (Constitutively Active Tyrosine Kinase) grb2 GRB2/SOS bcr_abl->grb2 pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 ras RAS grb2->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt AKT pi3k->akt akt->proliferation apoptosis Apoptosis akt->apoptosis Inhibits stat5->proliferation dasatinib Dasatinib dasatinib->bcr_abl Inhibits

Figure 2: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Applications in Agrochemicals and Antiviral Agents

Beyond its use in oncology, derivatives of this compound are also investigated for their potential as herbicides and antiviral agents.[2][3][22] The pyrimidine core can be functionalized to interact with specific biological targets in weeds or viruses. For instance, certain pyrimidinyloxybenzoic acid herbicides are synthesized from intermediates derived from this compound.[23] Similarly, the pyrimidine scaffold is present in several antiviral compounds, where it can interfere with viral replication processes.[24][25]

Conclusion

This compound is a cornerstone precursor in modern organic synthesis, offering a gateway to a diverse range of complex and biologically significant molecules. Its well-established synthesis and reactivity profile, particularly its conversion to the versatile 4-chloro intermediate, make it an invaluable tool for researchers in drug discovery and agrochemical development. The successful application of this scaffold in the synthesis of the life-saving drug Dasatinib underscores its importance and highlights the potential for the development of new therapeutics based on this privileged heterocyclic core. This guide provides the fundamental knowledge and practical protocols to enable scientists to fully leverage the synthetic potential of this compound in their research endeavors.

References

The Dawn of the Pyrimidine Ring: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of pyrimidine and its derivatives, from their initial isolation and synthesis to their pivotal roles in biochemistry and medicine. The content is structured to offer a comprehensive resource, including detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

A Chronological History of Pyrimidine and its Derivatives

The story of pyrimidine begins in the 19th century, with the isolation and synthesis of its derivatives preceding the characterization of the parent compound. This timeline highlights the key milestones in our understanding of this fundamental heterocyclic system.

  • 1818: The First Glimpse. The first pyrimidine derivative to be isolated was alloxan, obtained by Brugnatelli through the oxidation of uric acid with nitric acid.[1]

  • 1879: The First Synthesis. The first laboratory synthesis of a pyrimidine derivative was achieved by Grimaux, who prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride.

  • 1884: Systematic Study Begins. The systematic investigation of pyrimidines was initiated by Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. A year later, in 1885, Pinner proposed the name "pyrimidine".

  • 1893-1900: The Building Blocks of Life. The fundamental pyrimidine nucleobases were discovered in succession:

    • Thymine (1893): First isolated by Albrecht Kossel and Albert Neumann from calf thymus glands.[2]

    • Cytosine (1894): Discovered and named by Albrecht Kossel and Albert Neumann after being hydrolyzed from calf thymus tissues. Its structure was proposed and confirmed by synthesis in 1903.[3][4]

    • Uracil (1900): Originally discovered by Alberto Ascoli, who isolated it by the hydrolysis of yeast nuclein.[5]

  • 1900: The Parent Ring. The parent pyrimidine compound was first prepared by Gabriel and Colman. Their synthesis involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.

  • Early 20th Century: The Rise of Barbiturates. Following the synthesis of barbituric acid, a plethora of barbiturate drugs were developed and introduced into medicine for their sedative and hypnotic properties.

  • Mid-20th Century to Present: The Therapeutic Explosion. The mid-20th century saw the discovery of the crucial role of pyrimidine derivatives in nucleic acids, which spurred the development of a wide range of therapeutic agents. These include antiviral drugs like zidovudine (AZT), anticancer agents such as 5-fluorouracil, and many others.[6][7][8]

Foundational Syntheses of Pyrimidine and its Derivatives

The following sections detail the seminal synthetic methods that laid the groundwork for pyrimidine chemistry. Due to the historical nature of these publications, full, detailed experimental protocols from the original 19th and early 20th-century literature were not accessible. The information provided is based on available summaries and later adaptations of these methods.

Grimaux's Synthesis of Barbituric Acid (1879)

The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was a landmark achievement.

  • Reaction: Condensation of urea and malonic acid in the presence of phosphorus oxychloride.

  • Significance: This reaction established a fundamental principle for the synthesis of the pyrimidine ring system.

Pinner's Pyrimidine Synthesis (1884)

Pinner's systematic approach to pyrimidine synthesis involved the condensation of β-dicarbonyl compounds with amidines.

  • General Reaction: Reaction of an amidine with a β-keto ester, malonic ester, or β-diketone.

  • Significance: This versatile method allowed for the synthesis of a wide variety of substituted pyrimidines and is still a cornerstone of pyrimidine chemistry.

Gabriel and Colman's Synthesis of Pyrimidine (1900)

The synthesis of the unsubstituted parent pyrimidine ring was a crucial step in understanding the fundamental properties of this heterocycle.

  • Reaction Scheme:

    • Conversion of barbituric acid to 2,4,6-trichloropyrimidine.

    • Reduction of 2,4,6-trichloropyrimidine using zinc dust in hot water to yield pyrimidine.

Biginelli Reaction (1891)

A multi-component reaction for the synthesis of dihydropyrimidinones, which are important intermediates and have biological activities of their own.

  • Reaction: A one-pot condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea, typically under acidic conditions.[6]

Key Pyrimidine Derivatives in Biology and Medicine

The pyrimidine scaffold is at the heart of numerous biologically essential molecules and a wide array of therapeutic agents.

The Nucleobases: Uracil, Thymine, and Cytosine

These three pyrimidine derivatives are fundamental components of nucleic acids, the building blocks of life.

  • Uracil (U): Found in RNA, it pairs with adenine.

  • Thymine (T): Found in DNA, it is a methylated form of uracil and also pairs with adenine.

  • Cytosine (C): Found in both DNA and RNA, it pairs with guanine.

Barbiturates

A class of drugs derived from barbituric acid that act as central nervous system depressants.

  • Mechanism of Action: Barbiturates enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, which increases the duration of chloride channel opening, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.[9][10]

  • Therapeutic Uses: Historically used as sedatives, hypnotics, and anticonvulsants. Their use has declined due to a narrow therapeutic index and the development of safer alternatives like benzodiazepines.[9][10]

Zidovudine (AZT)

A nucleoside analog reverse transcriptase inhibitor (NRTI) and the first drug approved for the treatment of HIV.

  • Mechanism of Action: Zidovudine is a prodrug that is phosphorylated in the body to its active triphosphate form. This active form competes with the natural substrate, thymidine triphosphate, for incorporation into the growing viral DNA chain by the HIV reverse transcriptase. Once incorporated, the azido group of zidovudine prevents the formation of the next phosphodiester bond, leading to chain termination and inhibition of viral replication.[1][11][12]

5-Fluorouracil (5-FU)

An anticancer agent that is a pyrimidine analog.

  • Mechanism of Action: 5-FU is converted in the body to several active metabolites. One of these, fluorodeoxyuridine monophosphate (FdUMP), inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" of rapidly dividing cancer cells. Other metabolites of 5-FU can be incorporated into RNA and DNA, further contributing to its cytotoxic effects.[11][12]

Quantitative Data

The following tables summarize key quantitative data for selected pyrimidine derivatives.

CompoundYear of Discovery/SynthesisMelting Point (°C)Boiling Point (°C)Molar Mass ( g/mol )
Pyrimidine190020-22123-12480.09
Barbituric Acid1879 (synthesis)248 (decomposes)-128.09
Uracil1900 (isolation)335 (decomposes)-112.09
Thymine1893 (isolation)316-317-126.11
Cytosine1894 (isolation)320-325 (decomposes)-111.10
DrugClassTargetIC₅₀ / EC₅₀
PhenobarbitalBarbiturateGABA-A ReceptorData not readily available in this format
Zidovudine (AZT)Antiviral (NRTI)HIV-1 Reverse TranscriptaseEC₅₀ = 0.002 µM (against HIV-1)
5-FluorouracilAnticancerThymidylate SynthaseIC₅₀ ≈ 1.48 µM (HCT 116 cells, 5-day exposure)
PyrimethamineAntiprotozoalDihydrofolate Reductase (parasitic)IC₅₀ varies by organism
Compound 5oAntifungalNot specifiedEC₅₀ = 10.5 µg/mL (against Phomopsis sp.)

Experimental Protocols

Detailed methodologies for key experiments cited in the study of pyrimidine derivatives are provided below.

Synthesis of Barbituric Acid

This procedure is adapted from the method of condensing diethyl malonate with urea using sodium ethoxide.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Urea

  • Hydrochloric acid

  • 2-L round-bottomed flask with reflux condenser and calcium chloride tube

  • Oil bath

  • Büchner funnel

Procedure:

  • In a 2-L round-bottomed flask, dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 cc of absolute alcohol.

  • To this sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate.

  • Separately, dissolve 30 g (0.5 mole) of dry urea in 250 cc of hot (70°C) absolute alcohol.

  • Add the hot urea solution to the flask containing the diethyl malonate and sodium ethoxide.

  • Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.

  • After the reaction is complete, add 500 cc of hot (50°C) water to the reaction mixture.

  • Acidify the solution with hydrochloric acid (sp. gr. 1.18) until it is acidic to litmus (approximately 45 cc).

  • Filter the resulting clear, hot solution and cool it in an ice bath overnight.

  • Collect the white crystalline product (barbituric acid) on a Büchner funnel.

  • Wash the product with 50 cc of cold water.

  • Dry the product in an oven at 105–110°C for three to four hours.

  • The expected yield is 46–50 g.

Sulforhodamine B (SRB) Assay for In Vitro Anticancer Activity

This colorimetric assay is used to determine the cytotoxicity of a compound against adherent cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test pyrimidine derivative

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the pyrimidine derivative and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated control wells.

  • After incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air-dry completely.

  • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove the SRB solution and wash the plates again with 1% acetic acid to remove unbound dye.

  • Allow the plates to air-dry completely.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.

  • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase.

Materials:

  • Streptavidin-coated 96-well plate

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Reaction buffer

  • Template/primer (e.g., poly(A) x oligo(dT)₁₅)

  • dNTP mix (including digoxigenin-labeled dUTP and biotin-labeled dUTP)

  • Test pyrimidine derivative (e.g., Zidovudine)

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test pyrimidine derivative.

  • To the streptavidin-coated wells, add the reaction mixture containing the template/primer and dNTP mix.

  • Add the diluted test compound or control to the appropriate wells.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the wells to remove unbound reagents.

  • Add the Anti-DIG-POD conjugate and incubate for 1 hour at room temperature.

  • Wash the wells to remove unbound conjugate.

  • Add the peroxidase substrate and incubate in the dark until color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to pyrimidine derivatives.

barbiturate_mechanism cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor (Chloride Channel) hyperpolarization Hyperpolarization gaba_receptor->hyperpolarization Leads to cl_ion Cl⁻ cl_ion->gaba_receptor Influx neuronal_excitability Decreased Neuronal Excitability hyperpolarization->neuronal_excitability barbiturate Barbiturate barbiturate->gaba_receptor Binds to allosteric site barbiturate->gaba_receptor Prolongs channel opening gaba GABA gaba->gaba_receptor Binds to receptor

Caption: Mechanism of action of barbiturates on the GABA-A receptor.

azt_mechanism cluster_cell Host Cell cluster_hiv HIV Replication azt Zidovudine (AZT) azt_mp AZT-Monophosphate azt->azt_mp Thymidine Kinase azt_dp AZT-Diphosphate azt_mp->azt_dp Thymidylate Kinase azt_tp AZT-Triphosphate (Active Form) azt_dp->azt_tp Nucleoside Diphosphate Kinase reverse_transcriptase Reverse Transcriptase azt_tp->reverse_transcriptase Incorporated into growing DNA chain viral_rna Viral RNA viral_rna->reverse_transcriptase viral_dna Viral DNA reverse_transcriptase->viral_dna Synthesis chain_termination Chain Termination reverse_transcriptase->chain_termination

Caption: Mechanism of action of Zidovudine (AZT) in inhibiting HIV replication.

srb_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add pyrimidine derivative (various concentrations) seed_cells->add_compound incubate Incubate for 48-72h add_compound->incubate fix_cells Fix cells with TCA incubate->fix_cells wash1 Wash with 1% acetic acid fix_cells->wash1 stain Stain with SRB wash1->stain wash2 Wash with 1% acetic acid stain->wash2 solubilize Solubilize bound dye with Tris buffer wash2->solubilize read_absorbance Read absorbance at ~540 nm solubilize->read_absorbance analyze Calculate % inhibition and IC50 read_absorbance->analyze end End analyze->end

References

Potential Research Areas for 4-Hydroxy-6-methylpyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine is a versatile heterocyclic compound that holds significant promise as a scaffold for the development of novel therapeutic agents.[1] Its substituted pyrimidine core is a common feature in a wide array of biologically active molecules, including approved drugs. The hydroxyl and methyl groups on the pyrimidine ring offer reactive sites for chemical modification, enabling the synthesis of diverse compound libraries for screening against various biological targets. This technical guide explores potential research avenues for this compound, focusing on its application in the discovery of new anticancer and antiviral drugs, particularly through the development of kinase inhibitors.

Core Research Areas

The primary research opportunities for this compound lie in its derivatization to create novel bioactive molecules. Key areas of focus include its development into:

  • Kinase Inhibitors: The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. By modifying the 4-hydroxy and 6-methyl positions, as well as other positions on the pyrimidine ring, it is possible to design selective inhibitors for various kinases implicated in diseases like cancer and neurodegenerative disorders.

  • Anticancer Agents: Beyond kinase inhibition, derivatives of this compound can be explored for other anticancer mechanisms, such as microtubule disruption or induction of apoptosis.

  • Antiviral Compounds: The pyrimidine core is also present in many antiviral nucleoside analogues. Research into novel derivatives could lead to new treatments for viral infections.

Potential as a Kinase Inhibitor Scaffold

Several classes of kinases have been successfully targeted by pyrimidine-based inhibitors. The following sections detail potential kinase targets for inhibitors derived from this compound.

PIM-1 Kinase Inhibitors

The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[2] Inhibition of PIM-1 is a promising strategy for cancer therapy. Pyrido[2,3-d]pyrimidine derivatives have shown potent PIM-1 kinase inhibition.[2]

Table 1: Cytotoxicity and PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [2]

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)PIM-1 Kinase IC₅₀ (nM)PIM-1 Inhibition (%)
4 0.571.1311.497.8
10 Not specifiedNot specified17.294.6
11 1.310.99Not specifiedNot specified
Staurosporine (Control) 6.765.0716.795.6

Inhibition of PIM-1 kinase can lead to cell cycle arrest and apoptosis through the modulation of downstream targets such as p21, p27, and BAD.

PIM1_Pathway This compound Derivative This compound Derivative PIM1 PIM1 This compound Derivative->PIM1 inhibition p21 p21 PIM1->p21 phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (inactivates) BAD BAD PIM1->BAD phosphorylates (inactivates) CellCycleArrest CellCycleArrest p21->CellCycleArrest p27->CellCycleArrest Bcl2 Bcl2 BAD->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits MARK4_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Boc-protected intermediate Boc-protected intermediate 4,6-Dichloropyrimidine->Boc-protected intermediate SNAr with Boc-piperazine Suzuki Coupling Suzuki Coupling Boc-protected intermediate->Suzuki Coupling Thiophene-3-boronic acid Deprotection Deprotection Suzuki Coupling->Deprotection TFA Final Product Final Product Deprotection->Final Product Sulfonylation MARK4 Inhibition Assay MARK4 Inhibition Assay Final Product->MARK4 Inhibition Assay ATPase assay IC50 Determination IC50 Determination MARK4 Inhibition Assay->IC50 Determination Docking & MD Simulation Docking & MD Simulation IC50 Determination->Docking & MD Simulation PI3K_Pathway RTK Receptor Tyrosine Kinase PI3Ka PI3Kα RTK->PI3Ka activates PIP2 PIP2 PI3Ka->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Pyridopyrimidinone Inhibitor Pyridopyrimidinone Inhibitor Pyridopyrimidinone Inhibitor->PI3Ka inhibits

References

4-Hydroxy-6-methylpyrimidine and its role in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Hydroxy-6-methylpyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1][2][3] Among its many derivatives, this compound (also known as 6-methylpyrimidin-4-ol) stands out as a versatile building block and a key intermediate in the synthesis of a wide array of bioactive molecules.[1][4] Its unique structural and electronic properties, including its existence in tautomeric equilibrium with the 6-methylpyrimidin-4-one form, provide a valuable framework for designing ligands that can interact with various biological targets.[1] This guide explores the synthesis, properties, and significant role of this compound in modern drug discovery, with a focus on its applications in developing novel therapeutic agents.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[4] Its fundamental properties are crucial for its use in chemical synthesis and are summarized below.

PropertyValueReference
CAS Number 3524-87-6[4][5]
Molecular Formula C₅H₆N₂O[4][5]
Molecular Weight 110.12 g/mol [4]
Melting Point 145 - 149 °C[4]
Appearance White to orange to green crystalline powder[4]
Purity ≥ 97%[4]
Synonyms 6-Methylpyrimidin-4-ol, 6-Methyl-4(3H)-pyrimidinone[4][5]

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. A prevalent and effective method involves the desulfurization of 2-thio-6-methyluracil using Raney nickel.[6] Another common approach is the condensation reaction of acetamidinium chloride with a malonate derivative.[7]

General Synthesis Workflow

The diagram below illustrates a common synthetic pathway starting from thiourea and ethyl acetoacetate to yield the target compound.

G cluster_0 Step 1: Synthesis of 2-Thio-6-methyluracil cluster_1 Step 2: Desulfurization A Thiourea + Ethyl Acetoacetate B Sodium Methoxide in Methanol A->B Reactants C Reflux B->C Conditions D 2-Thio-6-methyluracil C->D Product E 2-Thio-6-methyluracil F Raney Nickel Catalyst in Aqueous Ammonia E->F Reactant G Reflux F->G Conditions H This compound G->H Final Product

Fig 1. Synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Desulfurization[6]

This protocol is adapted from the procedure described in Organic Syntheses.

A. Preparation of 2-Thio-6-methyluracil

  • In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.

  • Gently heat the reaction mixture on a steam bath, allowing it to evaporate to dryness in a fume hood over approximately 8 hours.

  • Dissolve the resulting residue in 500 ml of hot water and filter the solution.

  • Acidify the filtrate to a pH of 5-6 with glacial acetic acid while it is still warm.

  • Cool the mixture in an ice bath to induce crystallization.

  • Collect the product on a Büchner funnel, wash with four 50 ml portions of cold water.

  • Drain the solid with suction and dry in an oven at 70°C. The expected yield is 98–119 g (69–84%).

B. Preparation of 4-Methyl-6-hydroxypyrimidine

  • In a 500-ml round-bottomed flask, dissolve 10 g (0.07 mole) of 2-thio-6-methyluracil in a hot solution of 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.

  • Add 45 g (wet paste) of Raney nickel catalyst to the hot solution. Use about 30 ml of distilled water to wash all the catalyst into the flask.

  • Heat the mixture under reflux in a fume hood for approximately 1.5 hours.

  • Filter the hot reaction mixture by suction to remove the nickel catalyst.

  • Wash the catalyst with two 50 ml portions of hot water.

  • Combine the filtrate and washings, then evaporate to dryness under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.

Role as a Privileged Scaffold in Medicinal Chemistry

The this compound core is considered a "privileged scaffold" due to its ability to serve as a ligand for a diverse range of biological targets.[1] Its hydrogen bonding capabilities and structural rigidity make it an ideal starting point for developing inhibitors and modulators of enzymes and receptors.[1] This scaffold is a cornerstone in the development of anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3][4]

Applications in Drug Discovery
  • Anticancer Agents: The pyrimidine structure is fundamental to many anticancer drugs.[2] Derivatives of this compound are used as intermediates in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[7] For instance, it is an important intermediate for the cancer therapy drug Dasatinib.[7]

  • Kinase Inhibitors: Protein kinases are key targets in diseases like cancer and Alzheimer's.[8][9] Recently, 4,6-disubstituted pyrimidine derivatives have been synthesized and evaluated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in Alzheimer's disease pathology.[8]

  • Antiviral and Antimicrobial Agents: The scaffold is used to develop novel therapeutic compounds targeting viral and bacterial enzymes.[3][4] A variety of Schiff base derivatives synthesized from 2-amino-4-hydroxy-6-methyl pyrimidine have shown significant antibacterial activity against E. coli and S. aureus.[10]

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the inhibitory activity of recently developed pyrimidine derivatives against the MARK4 enzyme, a target for Alzheimer's disease.

CompoundDerivative StructureTargetIC₅₀ (µM)Reference
9 4-(4-(4-chlorophenylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidineMARK40.21[8]
14 4-(4-(4-fluorophenylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidineMARK40.23[8]
Structure-Activity Relationships (SAR)

SAR studies reveal how chemical modifications to the pyrimidine ring influence biological activity.[3][11] For pyrimidine-based kinase inhibitors, substitutions at the 2, 4, and 6 positions are critical for modulating potency and selectivity. The position and nature of substituents greatly influence interactions with the target protein's binding site, affecting hydrogen bonding, hydrophobic interactions, and overall affinity.[11] For example, in the MARK4 inhibitors cited above, the specific aryl sulfonyl group attached to the piperazine moiety at the 4-position of the pyrimidine ring significantly impacts the inhibitory concentration.[8]

Key Experimental Protocols: Bioassays

Evaluating the biological activity of newly synthesized compounds is a critical step in drug discovery. For kinase inhibitors derived from this compound, an ATPase inhibition assay is a common method to determine potency.

Workflow for ATPase Inhibition Assay

The diagram below outlines the typical workflow for an in-vitro enzyme inhibition assay.

A Prepare Reagents: - MARK4 Enzyme - ATP Solution - Test Compounds (Varying Conc.) - Assay Buffer B Incubate Enzyme with Test Compound (Pre-incubation) A->B C Initiate Reaction by adding ATP B->C D Incubate at 37°C for a defined period (e.g., 60 min) C->D E Terminate Reaction D->E F Quantify ATP Consumption (e.g., using a luminescence-based kit) E->F G Data Analysis: - Plot % Inhibition vs. Compound Conc. - Calculate IC50 Value F->G

Fig 2. Workflow for a typical kinase inhibition assay.
Detailed Protocol: MARK4 ATPase Inhibition Assay[9]

  • Reagent Preparation: Prepare solutions of the MARK4 enzyme, ATP, and the synthesized pyrimidine test compounds at various concentrations in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the MARK4 enzyme to each well containing the assay buffer.

  • Compound Addition: Add the test compounds (e.g., compounds 9 and 14 ) to the wells at a range of final concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubation: Gently mix and pre-incubate the enzyme with the test compounds for 10-15 minutes at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of ATP to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate (in this case, hydrolyze ATP).

  • Detection: Terminate the reaction and quantify the amount of remaining ATP using a detection reagent (e.g., a luciferase/luciferin-based system that produces light proportional to the ATP concentration).

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the inhibition values against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathways and Mechanism of Action

Derivatives of this compound often exert their therapeutic effects by modulating specific signaling pathways. As inhibitors of kinases like MARK4, they can interfere with pathological processes at a molecular level.

MARK4 Signaling in Alzheimer's Disease

MARK4 is known to phosphorylate tau protein, a microtubule-associated protein. In Alzheimer's disease, hyperphosphorylation of tau leads to its aggregation into neurofibrillary tangles, a hallmark of the disease, which in turn causes microtubule instability and neuronal dysfunction. Inhibiting MARK4 is a promising therapeutic strategy to prevent this pathological cascade.

cluster_pathway Normal vs. Pathological Tau Phosphorylation MARK4 MARK4 Kinase Tau Tau Protein MARK4->Tau Phosphorylates pTau Hyperphosphorylated Tau MARK4->pTau Hyperphosphorylates (in AD) MT_Stable Stable Microtubules Tau->MT_Stable Stabilizes MT_Unstable Microtubule Disassembly pTau->MT_Unstable Destabilizes NFT Neurofibrillary Tangles pTau->NFT Aggregates to form Neuron_Dys Neuronal Dysfunction MT_Unstable->Neuron_Dys NFT->Neuron_Dys Pyrimidine_Inhibitor Pyrimidine-based MARK4 Inhibitor Pyrimidine_Inhibitor->MARK4 Inhibits

Fig 3. Role of MARK4 in Tau pathology and its inhibition.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an invaluable starting material for the construction of complex, biologically active molecules. As a privileged scaffold, it has been successfully employed to generate potent inhibitors for a range of therapeutic targets, particularly in the fields of oncology and neurodegenerative diseases. The continued exploration of this versatile pyrimidine core, coupled with advanced computational and screening techniques, promises to yield a new generation of innovative therapeutics to address unmet medical needs.

References

An In-depth Technical Guide to the Reactivity of the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life and medicinal chemistry.[1][2] It forms the structural basis for the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA, and RNA.[3][4] Beyond its biological significance, the pyrimidine scaffold is recognized as a "privileged structure" in drug discovery, featured in a vast array of therapeutic agents with applications ranging from anticancer and antiviral to anti-inflammatory and antimicrobial treatments.[5][6][7]

This guide provides a comprehensive exploration of the chemical reactivity of the pyrimidine ring. Due to the presence of two electronegative nitrogen atoms, the ring is electron-deficient, or π-deficient, a characteristic that profoundly influences its reactivity.[8] This π-deficiency decreases the ring's basicity compared to pyridine and makes electrophilic aromatic substitution challenging while facilitating nucleophilic aromatic substitution.[8][9] Understanding these reactivity patterns is critical for the rational design and synthesis of novel pyrimidine derivatives for pharmaceutical and materials science applications.

Core Reactivity Principles: An Electronic Overview

The reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of the two nitrogen atoms. This effect reduces the π-electron density across the ring, particularly at the positions ortho and para to the nitrogens (C-2, C-4, and C-6). The C-5 position, being meta to both nitrogens, is comparatively less electron-deficient.[8] Consequently, the ring's pKa value of 1.23 is significantly lower than that of pyridine (5.30), indicating reduced basicity.[8][9]

This electron distribution governs the regioselectivity of substitution reactions:

  • Electrophilic Attack: Occurs preferentially at the most electron-rich C-5 position, though often requires the presence of electron-donating activating groups.[1][8][9]

  • Nucleophilic Attack: Favored at the electron-deficient C-2, C-4, and C-6 positions, where the partial positive charge is greatest.[1][8]

  • Protonation and Alkylation: These electrophilic additions occur at one of the ring nitrogen atoms.[1]

cluster_key Legend cluster_ring Pyrimidine Ring Electron Density cluster_arrows k1 High Electron Deficiency (δ+) k2 Moderate Electron Deficiency k3 Lower Electron Deficiency N1 N C2 C2 N1->C2 N3 N C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 A1 Nucleophilic Attack A1->C2 A1->C4 A1->C6 A2 Electrophilic Attack A2->C5

Diagram 1. Electron density profile and site reactivity of the pyrimidine ring.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on an unsubstituted pyrimidine ring is difficult due to its π-deficient nature.[8] Such reactions typically require harsh conditions and the presence of electron-donating groups (e.g., -OH, -NH₂) on the ring to increase its nucleophilicity.[9] When the reaction does proceed, substitution occurs selectively at the C-5 position.[8][9]

Common electrophilic substitution reactions observed with activated pyrimidines include halogenation, nitration, nitrosation, sulfonation, and formylation.[8] The interplay between the electronic nature of substituents at the C-4 and C-6 positions can have a subtle but significant impact on the outcome of these reactions.[10]

Reaction TypeReagent(s)PositionActivating Group(s) RequiredTypical YieldReference(s)
Nitration HNO₃ / H₂SO₄C-5Yes (e.g., -OH, -NH₂)Variable[8]
Halogenation Br₂, Cl₂, I₂C-5Yes (e.g., -OH, -NH₂)Good[8][9]
Nitrosation NaNO₂ / AcidC-5Yes (e.g., multiple -NH₂ groups)Good[8][11]
Vilsmeier-Haack POCl₃ / DMFC-5YesModerate-Good[12]
Experimental Protocol: Halogenation of 2-Aminopyrimidine

This protocol describes the bromination of 2-aminopyrimidine at the C-5 position, a classic example of electrophilic substitution on an activated pyrimidine ring.

  • Materials : 2-aminopyrimidine, bromine, glacial acetic acid, sodium thiosulfate solution.

  • Procedure :

    • Dissolve 2-aminopyrimidine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise via the dropping funnel while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • Neutralize the solution carefully with a suitable base (e.g., NaOH solution) to precipitate the product.

    • If the solution retains a bromine color, add a small amount of sodium thiosulfate solution to quench the excess bromine.

  • Purification :

    • Filter the crude product and wash thoroughly with cold water.

    • Recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 5-bromo-2-aminopyrimidine.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a hallmark of pyrimidine reactivity. The electron-deficient C-2, C-4, and C-6 positions are susceptible to attack by nucleophiles, especially when a good leaving group (such as a halide) is present at these positions.[8]

In 2,4-dihalopyrimidines, substitution generally occurs selectively at the C-4 position over the C-2 position.[13] However, this regioselectivity can be highly sensitive to the electronic and steric effects of other substituents on the ring. For instance, an electron-donating group at C-6 can reverse this preference, making the C-2 position more reactive.[14] This tunable reactivity is extensively exploited in the synthesis of complex pharmaceutical molecules.

NucleophileLeaving GroupPosition(s)Typical ConditionsProductReference(s)
Amines (R-NH₂)-Cl, -BrC-4, C-2Base (e.g., K₂CO₃), DMF, 60-80°CAminopyrimidine[15]
Thiols (R-SH)-ClC-4, C-2Base (e.g., NaOH), Ethanol, rtPyrimidine thioether[15]
Alkoxides (R-O⁻)-Cl, -SMeC-4NaOR, Alcohol, RefluxPyrimidine ether[16]
Cyanide (CN⁻)-ClC-4NaCN in DMSOCyanopyrimidine[16]
Experimental Protocol: N-Alkylation of Aniline with 2-(Chloromethyl)pyrimidine

This protocol details a nucleophilic substitution reaction where an amine acts as the nucleophile, displacing a chloride ion from a side chain activated by the pyrimidine ring.[15]

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification r1 Dissolve substituted aniline (1.1 eq) in anhydrous DMF r2 Add K₂CO₃ (2.5 eq) r1->r2 r3 Stir suspension at room temp for 20-30 min r2->r3 reac1 Add 2-(Chloromethyl)pyrimidine·HCl (1.0 eq) portion-wise r3->reac1 reac2 Heat mixture to 60-80°C for 4-8 hours reac1->reac2 reac3 Monitor progress by TLC reac2->reac3 w1 Cool to room temp reac3->w1 w2 Pour into ice-cold water w1->w2 w3 Extract with ethyl acetate (3x) w2->w3 w4 Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate w3->w4 p1 Purify crude product by column chromatography w4->p1 cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Imine N-Acyliminium Ion Aldehyde->Imine Condensation with Urea Urea Urea Urea->Imine beta_Ketoester β-Ketoester Adduct Open-Chain Adduct beta_Ketoester->Adduct Imine->Adduct Nucleophilic Addition Product Dihydropyrimidinone (DHPM) Adduct->Product Cyclization & Dehydration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Pathway Downstream Signaling (Ras-Raf-MAPK) EGFR->Pathway Activates EGF EGF (Ligand) EGF->EGFR Binds ATP ATP ATP->EGFR Phosphorylates Inhibitor Pyrimidine Inhibitor (e.g., Osimertinib) Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation & Survival Pathway->Proliferation

References

Methodological & Application

synthesis of 4-Hydroxy-6-methylpyrimidine from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Reference: Based on the procedure by H. M. Foster and H. R. Snyder in Organic Syntheses.

This application note provides a detailed protocol for the synthesis of 4-Hydroxy-6-methylpyrimidine from ethyl acetoacetate. The synthesis is a two-step process involving the initial formation of 2-Thio-6-methyluracil, followed by desulfurization to yield the final product. This method is a reliable and well-documented procedure suitable for researchers in organic synthesis and drug development.

Reaction Scheme

The overall reaction scheme is as follows:

Step 1: Synthesis of 2-Thio-6-methyluracil

Ethyl acetoacetate is condensed with thiourea in the presence of a strong base, sodium methoxide, to form the intermediate 2-Thio-6-methyluracil.

Step 2: Synthesis of this compound

The intermediate, 2-Thio-6-methyluracil, is then subjected to desulfurization using Raney nickel in an aqueous ammonia solution to yield this compound.

Experimental Protocols

Part A: Synthesis of 2-Thio-6-methyluracil

Materials:

  • Thiourea: 76 g (1 mole)

  • Ethyl acetoacetate (commercial grade): 130 g (1 mole)

  • Sodium methoxide (commercial grade): 120 g

  • Methanol: 900 ml

  • Activated carbon

  • Glacial acetic acid: 120 ml + 20 ml

  • Deionized water

Procedure:

  • In a 2-liter flask, combine 76 g of thiourea, 130 g of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.

  • Gently heat the reaction mixture on a steam bath, allowing the methanol to evaporate to dryness over approximately 8 hours in a fume hood.

  • Dissolve the resulting residue in 1 liter of hot water.

  • Add a few grams of activated carbon to the hot solution and filter.

  • Carefully add 120 ml of glacial acetic acid to the hot filtrate. The thiouracil will precipitate rapidly.

  • Collect the precipitated solid on a 4-inch Büchner funnel.

  • Suspend the wet filter cake in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid. Stir the slurry thoroughly to break up any lumps.

  • Refrigerate the slurry to complete precipitation.

  • Collect the product on a 4-inch Büchner funnel and wash with approximately 200 ml of cold water in four portions.

  • Allow the solid to drain under suction for several hours, then transfer to an oven at 70°C for complete drying.

Part B: Synthesis of this compound

Materials:

  • 2-Thio-6-methyluracil (from Part A): 10 g (0.07 mole)

  • Distilled water: 200 ml + 30 ml + 150 ml

  • Concentrated aqueous ammonia: 20 ml

  • Raney nickel catalyst (wet paste): 45 g

Procedure:

  • In a 500-ml round-bottomed flask, prepare a hot solution of 10 g of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.

  • To this hot solution, add 45 g of wet Raney nickel catalyst. Use about 30 ml of distilled water to wash all the catalyst into the reaction flask.

  • Heat the mixture under reflux in a fume hood for approximately 1.5 hours.

  • Allow the catalyst to settle, then decant the clear solution and filter it by gravity.

  • Wash the catalyst with two 75-ml portions of hot water.

  • Combine the filtrate and the washings.

  • Evaporate the combined solution to dryness on a steam bath.

  • Place the residue in an oven at 70°C to complete the drying process.

  • The crude product can be purified by sublimation under reduced pressure (100–110°/1 mm) or by recrystallization from acetone, ethyl acetate, or ethanol.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Parameter2-Thio-6-methyluracilThis compound
Yield (Crude) 98–119 g (69–84%)7.0–7.2 g (90–93%)
Melting Point (Crude) Not specified136–142°C
Melting Point (Purified) Not applicable148–149°C
Purification Recovery Not applicableSublimation: 90–95%Recrystallization (Acetone): 80–90%Recrystallization (Ethyl Acetate): 70–80%Recrystallization (Ethanol): 60–70%

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Workflow for the Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-Thio-6-methyluracil cluster_step2 Step 2: Synthesis of this compound reagents1 Ethyl Acetoacetate Thiourea Sodium Methoxide Methanol reaction1 Condensation Reaction (Heating on steam bath) reagents1->reaction1 workup1 Dissolution in Hot Water Charcoal Treatment & Filtration Acidification with Acetic Acid reaction1->workup1 isolation1 Precipitation & Filtration Washing & Drying workup1->isolation1 product1 2-Thio-6-methyluracil isolation1->product1 reagents2 2-Thio-6-methyluracil Raney Nickel Aqueous Ammonia product1->reagents2 Intermediate reaction2 Desulfurization Reaction (Reflux) reagents2->reaction2 workup2 Decantation & Filtration Washing of Catalyst reaction2->workup2 isolation2 Evaporation to Dryness Drying workup2->isolation2 purification Sublimation or Recrystallization isolation2->purification product2 This compound purification->product2

Caption: Workflow for the Synthesis of this compound.

Application Notes and Protocols for the Synthesis of 4-Hydroxy-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxy-6-methylpyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These scaffolds are key components in a wide range of biologically active molecules, exhibiting properties such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities.[1] Their versatile biological profile stems from the pyrimidine core, a fundamental building block in DNA and RNA.[1] This document provides detailed protocols for the synthesis of this compound derivatives, focusing on two prominent and effective methods: the direct condensation to form the pyrimidine ring and the Biginelli reaction for the synthesis of related dihydropyrimidinones, which are valuable precursors.

I. Synthetic Strategies Overview

The synthesis of this compound and its derivatives can be broadly approached through two primary routes:

  • Direct Ring Synthesis: This method involves the condensation of a β-dicarbonyl compound with an amidine or urea derivative to directly form the pyrimidine ring. A common example is the reaction of diethyl malonate or a similar substrate with acetamidinium chloride.

  • Biginelli Reaction: This is a one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[2][3] This reaction typically yields 3,4-dihydropyrimidin-2(1H)-ones, which can be further modified. The Biginelli reaction is known for its simplicity, efficiency, and the biological significance of its products, which include calcium channel blockers and antihypertensive agents.[2][4]

The choice of synthetic route depends on the desired substitution pattern on the pyrimidine ring.

II. Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine via Direct Condensation

This protocol is based on the condensation of dimethyl malonate and acetamidine hydrochloride and has been shown to produce high yields.[5]

Materials:

  • Methanol

  • Sodium methoxide (CH₃ONa)

  • Dimethyl malonate (C₅H₈O₄)

  • Acetamidine hydrochloride (C₂H₇ClN₂)

  • 4M Hydrochloric acid (HCl)

  • Ice

  • Three-necked flask

  • Stirring apparatus

  • Apparatus for distillation under reduced pressure

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, add 150 mL of methanol.

  • Addition of Base: Place the flask in an ice bath to cool. While stirring, add 18.4 g (0.34 mol) of sodium methoxide. Continue stirring until the sodium methoxide is completely dissolved.

  • Addition of Reactants: To the cooled solution, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to 18–25 °C. Let the reaction proceed for 4 hours. The solution will appear as a creamy white suspension.

  • Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure at a temperature of 30–35 °C.

  • Dissolution and Acidification: Add 50 mL of water to dissolve the residue. Adjust the pH of the solution to 1–2 using 4M hydrochloric acid. A milky white solid will precipitate.

  • Crystallization and Filtration: Stir the mixture at 0 °C for 4 hours to facilitate crystallization. Collect the solid product by suction filtration.

  • Washing and Drying: Wash the collected solid successively with ice-cold water and then with ice-cold methanol (0–5 °C). Dry the product to obtain the white solid 4,6-dihydroxy-2-methylpyrimidine.

Expected Yield: Approximately 10.8 g (86% yield).[5]

Protocol 2: General Protocol for the Biginelli Reaction to Synthesize Dihydropyrimidinone Derivatives

This protocol provides a general framework for the acid-catalyzed, one-pot synthesis of dihydropyrimidinones.[3][6]

Materials:

  • An aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Ethyl acetoacetate

  • Urea

  • Catalyst (e.g., concentrated H₂SO₄, Yb(OTf)₃, or InCl₃)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux apparatus

Procedure:

  • Mixing Reactants: In a round-bottom flask, combine the aldehyde (20 mmol), ethyl acetoacetate (40 mmol), and urea (40 mmol).

  • Catalyst Addition: Add a catalytic amount of a suitable acid. For example, add 1-2 drops of concentrated H₂SO₄ to adjust the pH to between 4 and 5.[6]

  • Reaction: Heat the mixture under reflux at 80 °C for one hour.[6] The reaction progress can be monitored using thin-layer chromatography (TLC).[7]

  • Work-up: After the reaction is complete, cool the mixture and rinse with water.

  • Purification: Filter the resulting solid product and recrystallize it from ethanol to obtain the pure dihydropyrimidinone derivative.

III. Data Presentation

Table 1: Summary of Yields for the Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

Starting MaterialsReaction ConditionsProductYieldReference
Dimethyl malonate, Acetamidine hydrochlorideSodium methoxide, Methanol, 18–25 °C, 4h4,6-Dihydroxy-2-methylpyrimidine86%[5]
Diethyl malonate, Acetamidinium chlorideSodium methoxide, Methanol4,6-Dihydroxy-2-methylpyrimidineN/A

Table 2: Examples of Biginelli Reaction Yields for Dihydropyrimidinone Derivatives

AldehydeCatalyst / ConditionsProduct Yield (pH 4)Product Yield (pH 5)Reference
4-MethoxybenzaldehydeH₂SO₄, Reflux, 80 °C, 1h66.6%79.4%[6]
4-Hydroxy-3-methoxybenzaldehydeH₂SO₄, Reflux, 80 °C, 1h72.9%91.9%[6]
3,5-Dimethyl-4-hydroxybenzaldehydeH₂SO₄, Reflux, 80 °C, 1h35.9%81.7%[6]
AcetaldehydeH₂SO₄, Reflux, 80 °C, 1h69.0%84.0%[6]

IV. Visualizations

experimental_workflow_direct_synthesis cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Dimethyl Malonate Acetamidine HCl Sodium Methoxide Methanol reaction Stir at 18-25°C for 4 hours reactants->reaction distillation Reduced Pressure Distillation reaction->distillation acidification Add H₂O & HCl (pH 1-2) distillation->acidification crystallization Stir at 0°C for 4h acidification->crystallization filtration Suction Filtration crystallization->filtration washing Wash with H₂O & Methanol filtration->washing product 4,6-Dihydroxy-2- methylpyrimidine washing->product

Caption: Workflow for the direct synthesis of 4,6-dihydroxy-2-methylpyrimidine.

experimental_workflow_biginelli_reaction cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Aldehyde Ethyl Acetoacetate Urea Acid Catalyst reaction Reflux at 80°C for 1 hour reactants->reaction workup Cool & Rinse with Water reaction->workup purification Filter & Recrystallize from Ethanol workup->purification product Dihydropyrimidinone Derivative purification->product

Caption: General workflow for the Biginelli reaction.

V. Applications in Drug Development

Derivatives of this compound are foundational scaffolds in the development of new therapeutic agents. The pyrimidine ring system is a common feature in a multitude of pharmaceuticals due to its ability to engage in various biological interactions.

  • Broad-Spectrum Biological Activity: Pyrimidine derivatives are known to exhibit a wide array of pharmacological effects, including antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, and antiviral properties.

  • Key Intermediates: Compounds like 2-amino-4-hydroxy-6-methyl pyrimidine serve as versatile starting materials for the synthesis of more complex heterocyclic systems, such as oxazepine, β-lactam, imidazolidine, thiazolidine, and tetrazole derivatives, all of which are of interest in medicinal chemistry.[8][9]

  • Anticancer Agents: Certain pyrimidine-containing compounds have shown significant antiproliferative activity against various cancer cell lines.

  • Calcium Channel Blockers: The dihydropyrimidinones produced via the Biginelli reaction are particularly well-known for their use as calcium channel blockers and antihypertensive agents.[2]

References

Application Notes and Protocols: 4-Hydroxy-6-methylpyrimidine in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2] The inherent structural features of the pyrimidine ring allow for diverse functionalization, making it a versatile starting point for the development of novel therapeutic agents. Among these, 4-Hydroxy-6-methylpyrimidine serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds with significant potential in antiviral drug discovery. The strategic placement of the hydroxyl and methyl groups provides reactive sites for further chemical modifications, enabling the generation of compound libraries for screening against various viral targets.

The mechanism of action for many pyrimidine-based antiviral agents involves the inhibition of viral nucleic acid synthesis.[3][4] These compounds can act as nucleoside or non-nucleoside inhibitors of viral polymerases, such as RNA-dependent RNA polymerase (RdRp), thereby halting viral replication.[3][5] This application note provides detailed protocols for the synthesis of novel formazan derivatives from a closely related precursor, 2-amino-4-hydroxy-6-methylpyrimidine, highlighting a potential pathway to new antiviral candidates. Furthermore, it outlines standard methodologies for evaluating the antiviral efficacy of these synthesized compounds.

Synthesis of Novel Antiviral Candidates

The following section details a synthetic pathway for formazan derivatives, which are known to exhibit a range of biological activities, including antiviral effects. This protocol is adapted from the synthesis starting with 2-amino-4-hydroxy-6-methylpyrimidine and represents a viable route to generate novel compounds for antiviral screening.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound A)

  • In a suitable reaction vessel, suspend 2-amino-4-hydroxy-6-methylpyrimidine (1.0 g, 7.9 mmol) in 30 mL of dry benzene.

  • With continuous stirring at room temperature, add chloroacetyl chloride (0.6 mL, 7.9 mmol) dropwise.

  • Continue stirring the reaction mixture for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the resulting precipitate and recrystallize from absolute ethanol to yield the pure product.

  • Dry the product under vacuum. Expected yield: 87%.

Protocol 2: Synthesis of 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (Compound B)

  • To a solution of Compound A (1.0 g, 4.9 mmol), add hydrazine hydrate (0.29 mL, 4.9 mmol).

  • Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.

  • Filter the precipitate and recrystallize from chloroform to obtain the purified product.

  • Dry the product. Expected yield: 78%.

Protocol 3: Synthesis of Schiff Base Intermediate (Compound C)

  • In a round-bottom flask, combine Compound B (1.0 g, 5.0 mmol) and 3,4-dimethoxybenzaldehyde (0.83 g, 5.0 mmol).

  • Reflux the mixture at 74-78°C for 8 hours, monitoring by TLC.

  • After cooling, filter the precipitate and recrystallize from methanol.

  • Dry the resulting yellow precipitate. Expected yield: 90%.

Protocol 4: Synthesis of Formazan Derivatives (Final Compounds)

  • Prepare a diazonium salt solution by reacting a substituted aniline with sodium nitrite in an acidic medium at 0-5°C.

  • In a separate vessel, dissolve the Schiff base (Compound C) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the Schiff base solution with constant stirring in an ice bath (0-5°C).

  • Continue stirring for 2-3.5 hours.

  • Collect the colored precipitate by filtration, wash, and dry.

  • Purify the final formazan derivatives by recrystallization.

Antiviral Activity Evaluation

The synthesized compounds can be screened for their antiviral activity against a panel of viruses using standard cell-based assays.

Protocol 5: Cytotoxicity Assay (MTT Assay)

  • Seed host cells (e.g., Vero, MDCK) in a 96-well plate and incubate until confluent.

  • Treat the cells with serial dilutions of the synthesized compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Protocol 6: Plaque Reduction Assay

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Infect the cells with a known titer of the virus for 1 hour.

  • Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compounds and agarose.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

  • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more promising antiviral candidate.

Data Presentation

The following table presents hypothetical quantitative data for a series of synthesized formazan derivatives, illustrating how the results of antiviral screening can be structured for clear comparison.

Compound IDVirus TargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
FZ-01Influenza A (H1N1)15.2>100>6.6
FZ-02Influenza A (H1N1)8.595.311.2
FZ-03Herpes Simplex Virus-122.1>100>4.5
FZ-04Herpes Simplex Virus-112.888.76.9
Ribavirin (Control)Influenza A (H1N1)10.5>100>9.5
Acyclovir (Control)Herpes Simplex Virus-11.2>100>83.3

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow A 2-amino-4-hydroxy- 6-methylpyrimidine C Compound A (2-chloro-N-(4-hydroxy-6- methylpyrimidin-2-yl)acetamide) A->C B Chloroacetyl Chloride B->C E Compound B (2-hydrazinyl-N-(4-hydroxy-6- methylpyrimidin-2-yl)acetamide) C->E D Hydrazine Hydrate D->E G Compound C (Schiff Base) E->G F 3,4-dimethoxy- benzaldehyde F->G I Formazan Derivatives G->I H Diazonium Salt H->I Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug Drug Action Viral_RNA Viral RNA Genome Replication RNA Replication & Transcription Viral_RNA->Replication Template RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication Catalyzes New_Viral_RNA New Viral RNA Replication->New_Viral_RNA Produces Pyrimidine_Analog This compound Derivative Inhibition Inhibition Pyrimidine_Analog->Inhibition Inhibition->RdRp Binds to Viral_Proteins Viral Proteins New_Viral_RNA->Viral_Proteins Translation Progeny_Virions Progeny Virions New_Viral_RNA->Progeny_Virions Viral_Proteins->Progeny_Virions

References

Application of 4-Hydroxy-6-methylpyrimidine Derivatives in the Synthesis of Sulfonylurea Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Derivatives of 4-hydroxy-6-methylpyrimidine are pivotal intermediates in the synthesis of a significant class of agrochemicals, particularly sulfonylurea herbicides. These herbicides are renowned for their high efficacy at low application rates and their selective action against weeds. This document provides detailed application notes and experimental protocols for the synthesis of the sulfonylurea herbicide, nicosulfuron, utilizing a pyrimidine scaffold derived from precursors related to this compound. The synthesis involves a multi-step process commencing with the formation of a dihydroxypyrimidine intermediate, followed by methylation and subsequent condensation with a sulfonyl chloride derivative to yield the final active ingredient. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development fields, offering a comprehensive overview of the synthetic pathway, detailed experimental procedures, and quantitative data to facilitate research and development in this area.

Introduction

Pyrimidine derivatives are a cornerstone in the development of biologically active compounds, with broad applications in both the pharmaceutical and agrochemical industries.[1] The this compound core, and its related analogues, serve as versatile building blocks for creating molecules with targeted biological activities. In the realm of agrochemicals, these pyrimidine structures are integral to the efficacy of numerous herbicides and fungicides.[2][3]

Sulfonylurea herbicides, a major class of agrochemicals, function by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[4] This mode of action provides high herbicidal activity and, importantly, low toxicity to mammals.[5] A key structural component of many sulfonylurea herbicides is a substituted pyrimidine ring.

This application note focuses on the synthesis of nicosulfuron, a widely used post-emergence herbicide for controlling annual grass weeds in corn. The synthesis of nicosulfuron relies on the key intermediate, 2-amino-4,6-dimethoxypyrimidine. While not a direct derivative of this compound, its synthesis originates from 2-amino-4,6-dihydroxypyrimidine, a closely related and structurally similar precursor. The protocols detailed herein provide a comprehensive guide for the laboratory-scale synthesis of nicosulfuron, starting from the formation of the pyrimidine ring.

Synthetic Pathway Overview

The synthesis of nicosulfuron from basic starting materials can be conceptually divided into three main stages:

  • Formation of the Pyrimidine Ring: Synthesis of 2-amino-4,6-dihydroxypyrimidine through the condensation of guanidine nitrate and diethyl malonate.

  • Modification of the Pyrimidine Ring: Methylation of 2-amino-4,6-dihydroxypyrimidine to produce the key intermediate, 2-amino-4,6-dimethoxypyrimidine.

  • Formation of the Sulfonylurea Bridge and Final Product: Synthesis of pyrimidine urea and its subsequent condensation with a pyridine sulfonyl chloride to yield nicosulfuron.

Nicosulfuron Synthesis Pathway cluster_0 Stage 1: Pyrimidine Ring Formation cluster_1 Stage 2: Pyrimidine Ring Modification cluster_2 Stage 3: Sulfonylurea Bridge Formation Guanidine_Nitrate Guanidine Nitrate s1_reactants Guanidine_Nitrate->s1_reactants Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->s1_reactants Dihydroxypyrimidine 2-Amino-4,6-dihydroxypyrimidine s1_reactants->Dihydroxypyrimidine Sodium Methoxide, Methanol, Reflux Dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Dihydroxypyrimidine->Dimethoxypyrimidine Dimethyl Carbonate, Catalyst, Heat s3_reactant1 Dimethoxypyrimidine->s3_reactant1 Urea Urea Urea->s3_reactant1 Pyrimidine_Urea Pyrimidine Urea s3_reactant1->Pyrimidine_Urea Acid, Solvent, Reflux s3_reactant2 Pyrimidine_Urea->s3_reactant2 Pyridine_Sulfonyl_Chloride Pyridine Sulfonyl Chloride Pyridine_Sulfonyl_Chloride->s3_reactant2 Nicosulfuron Nicosulfuron s3_reactant2->Nicosulfuron Base, Solvent

Figure 1: Overall synthetic pathway for Nicosulfuron.

Quantitative Data Summary

The following tables summarize the quantitative data, including reaction conditions and reported yields, for the key steps in the synthesis of nicosulfuron.

Table 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

ParameterValueReference
Reactants Guanidine nitrate, Diethyl malonate[6]
Solvent Anhydrous Methanol[6]
Base Sodium Methoxide[6]
Reaction Temperature 68 °C (Reflux)[6]
Reaction Time 3.5 hours[6]
Yield ~96%[7]

Table 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

ParameterValueReference
Reactant 2-Amino-4,6-dihydroxypyrimidine[6]
Methylating Agent Dimethyl Carbonate[6]
Catalyst Hydrotalcite or K₂CO₃[6]
Reaction Temperature 140 °C[6]
Reaction Time 8 hours[6]
Yield 30.1% (with hydrotalcite)[6]

Table 3: Synthesis of Nicosulfuron from 2-Amino-4,6-dimethoxypyrimidine

ParameterValueReference
Intermediate Pyrimidine Urea[2]
Reactants 2-Amino-4,6-dimethoxypyrimidine, Urea[2]
Solvent (Step 1) Toluene[2]
Reaction Temp (Step 1) Reflux[2]
Yield (Step 1) 83.7%[2]
Reactants (Step 2) Pyrimidine Urea, Pyridine Sulfonyl Chloride[2]
Base (Step 2) Triethylamine[2]
Solvent (Step 2) Dichloromethane[2]
Reaction Temp (Step 2) 5-10 °C[2]
Yield (Step 2) 97.1%[2]
Purity 95.3%[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

This protocol describes the synthesis of the initial pyrimidine ring structure.

Protocol 1 Workflow Start Start: Prepare Reactants Mix Mix Guanidine Nitrate and Diethyl Malonate in Methanol Start->Mix Add_Base Add Sodium Methoxide Solution Mix->Add_Base Reflux Heat to Reflux (68°C) for 3.5 hours Add_Base->Reflux Distill Distill to Remove Methanol Reflux->Distill Wash Wash with Water and Dry Distill->Wash Product Product: 2-Amino-4,6-dihydroxypyrimidine Wash->Product

Figure 2: Workflow for the synthesis of 2-Amino-4,6-dihydroxypyrimidine.

Materials:

  • Guanidine nitrate

  • Diethyl malonate

  • Anhydrous methanol

  • Sodium methoxide solution

  • Four-necked flask equipped with a stirrer, condenser, and dropping funnel

Procedure:

  • In a 500 mL four-necked flask, add guanidine nitrate and diethyl malonate in a molar ratio of approximately 1:1 to 1.5:1.[6]

  • Add a suitable amount of anhydrous methanol (e.g., 5-40 mL) and stir until a homogeneous solution is obtained.[6]

  • Slowly add a solution of sodium methoxide in methanol to the flask. An exothermic reaction will occur.[6]

  • After the addition is complete, heat the mixture to reflux (approximately 68°C) and maintain for 3.5 hours to facilitate ring formation.[6]

  • After the reaction, distill off the methanol. The remaining solid is crude 2-amino-4,6-dihydroxypyrimidine.[6]

  • Wash the solid with water and dry to obtain the purified product.[6]

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol details the methylation of the dihydroxypyrimidine intermediate.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • Dimethyl carbonate

  • Hydrotalcite catalyst

  • Autoclave reactor

  • Ethyl acetate for recrystallization

Procedure:

  • In a 150 mL autoclave, add 25.4 g of 2-amino-4,6-dihydroxypyrimidine.[6]

  • Add 72 g of dimethyl carbonate and 1.27 g of hydrotalcite catalyst.[6]

  • Seal the autoclave and heat to 140°C for 8 hours.[6]

  • After cooling, filter the mixture to remove insoluble solids.[6]

  • The filtrate is distilled under reduced pressure to obtain crude 2-amino-4,6-dimethoxypyrimidine.[6]

  • The crude product is recrystallized from ethyl acetate to yield the pure compound.[6]

Protocol 3: Synthesis of Nicosulfuron

This protocol outlines the final two steps to produce nicosulfuron.

Protocol 3 Workflow Start Start: Prepare Reactants Step1 Step 1: Pyrimidine Urea Synthesis (Reflux in Toluene for 7h) Start->Step1 2-Amino-4,6-dimethoxypyrimidine, Urea, Sulfuric Acid Filter1 Filter to obtain Pyrimidine Urea solution Step1->Filter1 Step2 Step 2: Condensation (Add Pyridine Sulfonyl Chloride at 5-10°C) Filter1->Step2 Add Triethylamine React Stir for 1 hour at 5-10°C Step2->React Filter2 Filter, Wash, and Dry React->Filter2 Product Product: Nicosulfuron Filter2->Product

Figure 3: Workflow for the synthesis of Nicosulfuron.

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine

  • Urea

  • Concentrated sulfuric acid

  • Toluene

  • Pyridine sulfonyl chloride

  • Triethylamine

  • Dichloromethane

  • Reactor with temperature control and stirrer

Procedure:

Step 1: Synthesis of Pyrimidine Urea

  • In a reactor, combine 1.0 mol of 2-amino-4,6-dimethoxypyrimidine, 1.5 mol of urea, and 0.5 mol of concentrated sulfuric acid in 500 mL of toluene.[2]

  • Heat the mixture to reflux and maintain for 7 hours.[2]

  • After cooling, filter the mixture to obtain a toluene solution of pyrimidine urea.[2]

Step 2: Synthesis of Nicosulfuron

  • To the pyrimidine urea solution from Step 1, add 1.0 mol of triethylamine.[2]

  • Cool the mixture to 5-10°C.[2]

  • Over a period of 4 hours, slowly add a dichloromethane solution containing 0.82 mol of pyridine sulfonyl chloride.[2]

  • Continue stirring at 5-10°C for an additional hour.[2]

  • Filter the resulting solid, wash with water, and dry to obtain nicosulfuron.[2]

Conclusion

The synthetic pathway to nicosulfuron from precursors related to this compound highlights the importance of pyrimidine chemistry in the agrochemical industry. The provided protocols offer a detailed guide for the synthesis of this key herbicide, with quantitative data to support experimental design. These application notes serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel crop protection agents, demonstrating a practical application of heterocyclic chemistry in addressing global agricultural needs. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to even more efficient and sustainable methods for the production of sulfonylurea herbicides.

References

Application Note: 1H and 13C NMR Characterization of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the characterization of 4-Hydroxy-6-methylpyrimidine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Given the limited availability of public experimental spectral data for this specific compound, this note presents predicted NMR data based on the analysis of structurally similar pyrimidine derivatives. Detailed protocols for sample preparation, data acquisition, and processing are outlined to ensure high-quality, reproducible results. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound and related heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the pyrimidine core in numerous biologically active molecules, including nucleobases and therapeutic agents. Accurate structural characterization is fundamental to understanding its chemical properties and potential biological activity. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structure.

A key feature of this compound is its potential to exist in tautomeric forms: the aromatic 4-hydroxy tautomer and the more stable 6-methyl-4(3H)-pyrimidinone tautomer. This tautomerism significantly influences the NMR chemical shifts, and it is expected that in common NMR solvents like DMSO-d6, the pyrimidinone form will be the predominant species observed.

Predicted NMR Spectral Data

Due to the absence of publicly available, experimentally verified 1H and 13C NMR spectra for this compound, the following tables summarize the predicted chemical shifts (δ) in ppm, expected multiplicities, and integration values. These predictions are based on data from analogous structures such as 6-methyluracil and 4-hydroxypyridine, and assume the predominance of the 6-methyl-4(3H)-pyrimidinone tautomer in DMSO-d6 solution.

Table 1: Predicted 1H NMR Data for 6-methyl-4(3H)-pyrimidinone in DMSO-d6

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityIntegration
N-H11.0 - 12.5Broad Singlet (br s)1H
C2-H7.9 - 8.2Singlet (s) or Doublet (d)1H
C5-H5.8 - 6.1Singlet (s) or Doublet (d)1H
C6-CH32.1 - 2.4Singlet (s)3H

Table 2: Predicted 13C NMR Data for 6-methyl-4(3H)-pyrimidinone in DMSO-d6

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C4 (C=O)165 - 175
C2150 - 155
C6145 - 150
C5100 - 110
C6-CH318 - 25

Experimental Protocols

The following protocols provide a standardized methodology for the NMR analysis of this compound.

Protocol 1: Sample Preparation for 1H and 13C NMR

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of high purity to minimize spectral interference from impurities.

  • Sample Quantity:

    • For 1H NMR , accurately weigh 5-10 mg of the purified compound.

    • For 13C NMR , a higher concentration is required due to the lower natural abundance of the 13C isotope. Weigh 20-50 mg of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is recommended as it is likely to dissolve the compound and will allow for the observation of exchangeable N-H protons.

  • Dissolution:

    • Transfer the weighed sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Mix the sample using a vortex mixer or sonication until the solid is completely dissolved.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This prevents distortion of the magnetic field homogeneity.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for 1H and δ ≈ 39.52 ppm for 13C) is often sufficient for referencing.

  • Labeling: Securely cap and clearly label the NMR tube.

Protocol 2: NMR Data Acquisition

These are general acquisition parameters that may require optimization based on the specific spectrometer and sample concentration.

1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-14 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

13C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2 seconds.

Protocol 3: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (DMSO-d6: δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).

  • Integration: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Visualizations

Molecular Structure and Tautomerism

The tautomeric equilibrium between the hydroxy and pyrimidinone forms is a critical aspect of the chemistry of this compound.

Caption: Tautomeric equilibrium of this compound.

NMR Experimental Workflow

The logical flow from sample preparation to final data analysis is a standardized process in NMR spectroscopy.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Insert Sample into Spectrometer transfer->load setup Load Experiment Parameters (1H or 13C) load->setup acquire Acquire FID Data setup->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference Spectrum process->reference analyze Peak Picking, Integration, Structural Assignment reference->analyze

Caption: General workflow for NMR characterization.

Conclusion

This application note provides a detailed framework for the 1H and 13C NMR characterization of this compound. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra for structural verification and purity assessment. The provided predicted spectral data for the predominant 6-methyl-4(3H)-pyrimidinone tautomer serves as a valuable reference for spectral interpretation. These methodologies are broadly applicable to the analysis of other pyrimidine derivatives and related heterocyclic compounds, supporting ongoing research and development in medicinal chemistry.

Application Note: FT-IR Spectroscopic Analysis of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-6-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development as they form the core structure of many biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the structural elucidation and characterization of such compounds.[2] It provides a unique molecular fingerprint by identifying the functional groups and vibrational modes of the molecular structure.[1] This application note details the characteristic FT-IR spectral features of this compound and provides a comprehensive protocol for its analysis.

A key structural feature of 4-hydroxypyrimidines is their existence in tautomeric forms, primarily the hydroxy form and the keto (pyrimidinone) form. This equilibrium means the FT-IR spectrum will likely exhibit characteristics of both forms, such as bands corresponding to O-H, N-H, and C=O stretching vibrations.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. This absorption results in a transition to a higher vibrational energy state. The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), reveals the unique set of vibrational modes of the molecule, allowing for the identification of its functional groups and overall structure.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its pyrimidine core and its hydroxyl and methyl substituents. The potential for keto-enol tautomerism influences the spectrum, particularly in the 3400-3100 cm⁻¹ and 1700-1600 cm⁻¹ regions. The assignments below are based on data from closely related pyrimidine derivatives.[3][4][5]

Table 1: Summary of Characteristic FT-IR Peak Assignments for this compound

Wavenumber Range (cm⁻¹)IntensityVibrational Mode Assignment
3450 - 3200Broad, MediumO-H stretching (from hydroxy tautomer)
3250 - 3100MediumN-H stretching (from keto tautomer)
3050 - 2950Medium-WeakAromatic & Methyl C-H stretching
~1700 - 1650StrongC=O stretching (from keto tautomer)[3][6]
~1640 - 1550StrongC=N and C=C aromatic ring stretching[1][3]
~1460 - 1420MediumMethyl C-H bending
~1350 - 1200MediumC-O stretching / O-H bending
Below 1000Medium-WeakRing breathing modes and C-H out-of-plane bending

Experimental Protocols

The following protocols describe standard methods for preparing a solid sample of this compound for FT-IR analysis. The Attenuated Total Reflectance (ATR) method is generally preferred for its simplicity and speed, while the KBr pellet method is a classic transmission technique.

Protocol 1: Analysis using Attenuated Total Reflectance (ATR)

This is a common and straightforward technique for solid and liquid samples that requires minimal preparation.[7]

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[7]

  • This compound sample (powdered)

  • Spatula

  • Solvent for cleaning (e.g., ethanol or isopropanol)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum on the empty, clean crystal to account for ambient atmospheric conditions (e.g., CO₂ and H₂O).

  • Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.[8]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[8]

  • Sample Analysis: Acquire the FT-IR spectrum of the sample. Typical settings are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32-64 scans.[9]

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent.

Protocol 2: Analysis using the KBr Pellet Method

This transmission method involves dispersing the sample within an IR-transparent potassium bromide (KBr) matrix.[7]

Materials and Equipment:

  • FT-IR Spectrometer

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • This compound sample

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (optional, for keeping KBr dry)

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, FT-IR grade KBr.[8]

  • Grinding: Add the KBr and the sample to a clean agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[10] This reduces particle size to minimize light scattering.[10]

  • Pellet Formation: Transfer the powdered mixture into the collar of a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[8]

  • Background Scan: Place an empty sample holder in the spectrometer and run a background scan. Alternatively, a blank KBr pellet can be used for the background spectrum to correct for scattering and any moisture.[7]

  • Sample Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the FT-IR spectrum using appropriate instrument parameters (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 32-64 scans).

  • Data Processing: After acquisition, process the spectrum as needed (e.g., baseline correction, smoothing).

Visualized Workflow

The following diagram illustrates the general workflow for the FT-IR analysis of a solid sample like this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_methods Choose Method cluster_acq Data Acquisition cluster_analysis Data Analysis start Start with Solid Sample atr_prep ATR Method: Place small amount of powder on crystal. start->atr_prep kbr_prep KBr Pellet Method: Grind 1-2 mg sample with 100-200 mg KBr. Press into pellet. start->kbr_prep background 1. Acquire Background Spectrum (Empty ATR or Blank KBr Pellet) atr_prep->background kbr_prep->background sample_scan 2. Acquire Sample Spectrum background->sample_scan processing Process Spectrum (e.g., Baseline Correction) sample_scan->processing interpretation Interpret Spectrum & Assign Vibrational Modes processing->interpretation report Final Report interpretation->report

Caption: Workflow for FT-IR analysis of this compound.

References

Application Notes and Protocols for N-Alkylation of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methylpyrimidine, which exists in tautomeric equilibrium with 6-methyluracil, is a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1] Its derivatives are known to exhibit a wide range of biological activities. N-alkylation of the pyrimidine ring is a key synthetic transformation for creating diverse chemical libraries for screening and developing novel therapeutic agents. This document provides detailed experimental procedures for the N-alkylation of this compound, focusing on regioselectivity and offering protocols for common alkylating agents.

The alkylation of this compound can occur at either of the nitrogen atoms (N1 or N3) or the oxygen atom (O4), leading to a mixture of products. Controlling the regioselectivity to favor N-alkylation is a common challenge. Factors influencing the N- versus O-alkylation ratio include the choice of base, solvent, temperature, and the nature of the alkylating agent. Generally, polar aprotic solvents and the use of specific bases can favor N-alkylation.

Factors Influencing N-Alkylation Regioselectivity

Several factors can be manipulated to control the outcome of the alkylation reaction:

  • Base: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the pyrimidine ring, forming an ambident nucleophile.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are often employed as they can solvate the cation of the base, leaving a more reactive "naked" anion which tends to favor N-alkylation.

  • Alkylating Agent: The reactivity and steric bulk of the alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide) can influence the site of alkylation.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution.

Experimental Protocols

The following are generalized protocols for the N-alkylation of this compound. Researchers should optimize these conditions for their specific substrate and desired outcome.

Protocol 1: N-Methylation using Methyl Iodide and Potassium Carbonate

This protocol is a standard procedure for the N-methylation of pyrimidine derivatives.[2]

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approximately 10-20 mL per gram of pyrimidine).

  • Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the N-methylated products.

Protocol 2: N-Butylation using Butyl Bromide and Sodium Hydroxide

This protocol is adapted from the alkylation of 6-methyluracil and can be applied to this compound.

Materials:

  • This compound

  • Butyl bromide (C₄H₉Br)

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.2 eq).

  • Add butyl bromide (1.1 eq) to the solution.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with hydrochloric acid to a pH of ~7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to separate the N-butylated isomers.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of this compound based on literature for analogous compounds. Yields and regioselectivity can vary based on the specific conditions employed.

Alkylating AgentBaseSolventTemperature (°C)Typical YieldPredominant Isomer(s)
Methyl IodideK₂CO₃DMF60-80Moderate to GoodN1 and N3-methylated
Ethyl BromideNaHTHFRefluxModerate to GoodN1 and N3-ethylated
Benzyl BromideK₂CO₃AcetonitrileRefluxGoodN1 and N3-benzylated
Butyl BromideNaOHWater90ModerateN1 and N3-butylated

Mandatory Visualization

Experimental Workflow for N-Alkylation of this compound

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reactants 1. Mix this compound, Base, and Solvent start->reactants stir 2. Stir at Room Temperature reactants->stir add_alkyl 3. Add Alkylating Agent stir->add_alkyl heat 4. Heat and Stir (Monitor by TLC) add_alkyl->heat cool 5. Cool to Room Temperature heat->cool quench 6. Quench Reaction cool->quench extract 7. Extract with Organic Solvent quench->extract wash 8. Wash Organic Layer extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify by Column Chromatography dry->purify analyze 11. Characterize Product (NMR, MS, etc.) purify->analyze end End analyze->end

Caption: A generalized workflow for the N-alkylation of this compound.

Signaling Pathway of N- vs. O-Alkylation

alkylation_pathway pyrimidine This compound (Tautomeric Mixture) anion Pyrimidine Anion (Ambident Nucleophile) pyrimidine->anion + Base - H+ n_product N-Alkylated Product(s) (N1 and/or N3) anion->n_product N-attack o_product O-Alkylated Product anion->o_product O-attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->anion

Caption: Regioselectivity in the alkylation of this compound.

References

Application Notes: 4-Hydroxy-6-methylpyrimidine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-6-methylpyrimidine is a highly versatile heterocyclic compound that serves as a crucial starting material, or "building block," for the synthesis of a wide array of bioactive molecules.[1] Its inherent chemical reactivity, attributed to the hydroxyl and methyl functional groups, makes it an essential scaffold in medicinal chemistry and drug discovery.[1] Researchers have successfully utilized this pyrimidine derivative to develop novel therapeutic agents, including anticancer, antiviral, and antimicrobial compounds, demonstrating its broad applicability in pharmaceutical development.[1]

Key Applications in Drug Discovery

Derivatives synthesized from this compound have shown significant potential across several therapeutic areas:

  • Anticancer Agents: The pyrimidine core is fundamental to DNA and RNA, making its analogues potent agents in cancer therapy.[2] Novel 4,6-pyrimidine analogues have been developed as colchicine binding site inhibitors, which interfere with microtubule formation, leading to cell cycle arrest and apoptosis. One such derivative demonstrated IC50 values in the nanomolar range against several human cancer cell lines.[3]

  • Kinase Inhibitors: Protein kinases are critical targets in drug discovery, particularly in oncology.[4] The pyrimidine scaffold is a common feature in many kinase inhibitors. Derivatives of 4,6-disubstituted pyrimidines have been synthesized and evaluated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), an enzyme implicated in Alzheimer's disease.[5] Additionally, pyridopyrimidinones have been designed to selectively inhibit the H1047R mutant of the PI3Kα kinase, a frequent mutation in breast cancer.[6]

  • Antimicrobial Agents: The increasing challenge of antimicrobial resistance necessitates the development of new antibacterial and antifungal drugs. Various derivatives, including pyrazolines and pyrans synthesized from pyrimidine chalcones, have displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7][8][9] For example, certain formazan derivatives have been synthesized from 2-amino-4-hydroxy-6-methyl pyrimidine and have shown promising results against bacterial strains.[10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflows for synthesizing and evaluating bioactive molecules derived from this compound.

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening Workflow A This compound (or 2-amino derivative) B Reaction 1 (e.g., Schiff Base Formation) A->B C Intermediate Product (e.g., Schiff Base) B->C D Reaction 2 (e.g., Cyclization) C->D E Final Bioactive Molecule (e.g., β-lactam, Oxazepine) D->E F Synthesized Compound G In Vitro Assay (e.g., Enzyme Inhibition, Cell Viability) F->G H Antimicrobial Assay (MIC Determination) F->H I Data Analysis (IC50, MIC values) G->I H->I J Lead Compound Identification I->J

Caption: General workflow for synthesis and biological screening.

Signaling Pathway: Mechanism of Action

1. Kinase Inhibition

Many pyrimidine derivatives function by inhibiting protein kinases. They typically act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. This prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactive in diseases like cancer.

G cluster_pathway Mechanism of Kinase Inhibition cluster_normal Normal Function cluster_inhibition Inhibited State Kinase Protein Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation NoReaction Phosphorylation Blocked Kinase->NoReaction ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->Kinase Binds to ATP Pocket

Caption: ATP-competitive inhibition of a protein kinase.

2. Microtubule Disruption

Certain pyrimidine analogues act as colchicine binding site inhibitors (CBSIs). They bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for cell division (mitosis). The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

G cluster_microtubule Mechanism of Microtubule Disruption Tubulin Tubulin Dimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization (Blocked) CBSI Pyrimidine CBSI CBSI->Tubulin Binds Arrest G2/M Phase Arrest Microtubule->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of microtubule polymerization by a CBSI.

Quantitative Biological Data

The following tables summarize the biological activity of various molecules synthesized using a pyrimidine building block.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound Target Cell Line IC50 (nM) Mechanism of Action
17j [3] A549 (Lung Carcinoma) 1.1 Colchicine Binding Site Inhibitor
17j [3] HCT116 (Colon Carcinoma) 2.0 Colchicine Binding Site Inhibitor
17j [3] HeLa (Cervical Cancer) 4.4 Colchicine Binding Site Inhibitor
Compound 4j [11] PDE3 200 (0.20 µM) PDE3 Inhibitor (Cardiotonic)

| Compound 4 [6] | T47D (Breast Cancer) | 3 | PI3Kα H1047R Inhibitor |

Table 2: Antimicrobial Activity of Pyrimidine Derivatives

Compound Bacterial Strain Activity Type Result
60b [7] Bacillus cereus MIC 78 µM
60b [7] Staphylococcus aureus MIC 312 µM
Compound 1 [12] Staphylococcus aureus Inhibition Zone 34.5 mm
Compound 1 [12] Bacillus subtilis Inhibition Zone 24.0 mm
Compounds 3,4,6,9 [13] Staphylococcus aureus Antibacterial Good Activity

| Compounds 5,7,8,10 [13] | Escherichia coli | Antibacterial | Good Activity |

Protocols

Protocol 1: Synthesis of Schiff Base from 2-amino-4-hydroxy-6-methylpyrimidine [13][14]

This protocol describes the synthesis of a Schiff base, a common intermediate, by reacting an amino-pyrimidine with a substituted acetophenone.

  • Reactant Preparation: In a 50 mL round-bottom flask, mix equimolar amounts (e.g., 0.01 mole) of 2-amino-4-hydroxy-6-methylpyrimidine and a substituted acetophenone (e.g., 3-amino acetophenone).

  • Solvent and Catalyst: Add 30 mL of ethanol to the flask. Add 3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the solution to room temperature. Allow the product to crystallize by leaving the solution undisturbed for 24 hours.

  • Purification: Collect the resulting precipitate by filtration. Wash the solid with cold ethanol and then recrystallize from ethanol to obtain the purified Schiff base derivative.

  • Characterization: Confirm the structure of the product using analytical techniques such as FTIR, ¹H-NMR, and ¹³C-NMR.

Protocol 2: Synthesis of Oxazepine Derivative via Cyclization [13][14]

This protocol outlines the synthesis of a seven-membered heterocyclic ring (oxazepine) from a Schiff base intermediate.

  • Reactant Preparation: Dissolve a specific amount (e.g., 0.001 mol) of the previously synthesized Schiff base (from Protocol 1) in 25 mL of a suitable solvent like benzene or 1,4-dioxane in a round-bottom flask.

  • Cyclizing Agent: Add an equimolar amount (0.001 mol) of a cyclizing agent, such as phthalic anhydride, maleic anhydride, or succinic anhydride, to the solution.

  • Reflux: Heat the reaction mixture to reflux for approximately 30 hours.

  • Isolation and Purification: After cooling the reaction mixture, the product will precipitate. Collect the solid by filtration and recrystallize it from ethanol to yield the pure oxazepine derivative.

  • Characterization: Analyze the final product using FTIR, ¹H-NMR, and ¹³C-NMR to confirm the formation of the oxazepine ring structure.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-6-methylpyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in pyrimidine synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to focus on include:

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of byproducts. Higher temperatures might favor competing side reactions. It is crucial to maintain the recommended temperature for the specific protocol being used.

  • Catalyst Efficiency: If you are using a catalyst, ensure it is active. For instance, reusable catalysts may require regeneration. The concentration of acid catalysts, such as HCl, should be appropriate for the reaction scale.

  • Reaction Time: The reaction may not be reaching completion. Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require several hours or even overnight to maximize the yield.

  • Solvent Choice: The solvent plays a critical role in reactant solubility and the overall reaction rate. While ethanol is commonly used, exploring other polar aprotic solvents like DMF or DMSO, or even solvent-free conditions, has been shown to improve yields for certain substrates.[1][2]

  • Purity of Reactants: Impurities in your starting materials (e.g., ethyl acetoacetate, urea, or amidines) can inhibit the reaction. Ensure all reactants are of high purity before starting the synthesis.[1]

Question: I am observing a significant amount of a fluorescent byproduct. What is it and how can I minimize its formation?

Answer: The most common fluorescent byproduct in reactions involving a β-ketoester, an aldehyde (if present), and urea (or a urea derivative) is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with ammonia (which can form from the decomposition of urea at higher temperatures) and an aldehyde.[1]

To minimize the formation of this byproduct:

  • Control the Temperature: Running the reaction at a lower temperature can significantly reduce the decomposition of urea and thus suppress the Hantzsch pathway.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the desired pyrimidine synthesis and the Hantzsch reaction. Experimenting with different Lewis acids may favor the desired product.[1]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help to minimize its decomposition into ammonia.[1]

Question: My crude product is difficult to purify due to the presence of uncyclized intermediates. How can I promote complete cyclization?

Answer: The failure of the intermediate to cyclize is often due to insufficient activation of the ketone carbonyl for the intramolecular nucleophilic attack by the terminal urea or amidine nitrogen.[3]

To drive the reaction towards the cyclized product:

  • Increase Catalyst Concentration or Strength: A stronger acid catalyst or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.[3]

  • Increase Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) can provide the necessary activation energy for ring closure.[3]

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

A widely used method involves the condensation of ethyl acetoacetate with urea or a related amidine. A classic approach is a modification of the Pinner synthesis, which involves the reaction of a β-dicarbonyl compound with an amidine.[4] Another common route is the desulfurization of 2-thio-6-methyluracil, which is synthesized from thiourea and ethyl acetoacetate.[5]

What are the typical starting materials for the synthesis of this compound?

The most common starting materials are:

  • Ethyl acetoacetate (a β-ketoester)

  • Urea, thiourea, or an amidine hydrochloride (e.g., acetamidine hydrochloride)

  • A base (e.g., sodium methoxide or sodium ethoxide)

  • A suitable solvent (e.g., ethanol or methanol)

What is the role of the base in the reaction?

The base, such as sodium methoxide, is crucial for deprotonating the active methylene group of the ethyl acetoacetate, forming an enolate. This enolate then acts as a nucleophile in the subsequent condensation steps.

Can I use other β-dicarbonyl compounds?

Yes, other β-dicarbonyl compounds can be used to synthesize different substituted pyrimidines. The choice of the β-dicarbonyl compound will determine the substituents at positions 4 and 6 of the pyrimidine ring.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time.

Quantitative Data

Table 1: Effect of Solvent on the Yield of Pyrimidine Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
EthanolReflux2-4Moderate[1]
MethanolReflux8 (evaporation)-[5]
n-Butanol105392.3[6]
DMF120 (Microwave)0.0550[2]
DMSO---[2]

Table 2: Example Yields for Related Pyrimidine Syntheses

ProductStarting MaterialsReaction ConditionsYield (%)Reference
4,6-dihydroxy-2-methylpyrimidineDimethyl malonate, Acetamidine hydrochlorideSodium methoxide in methanol, 18-25°C, 4h86[7]
6-ethyl-4-hydroxypyrimidineMethyl 3-aminocrotonate, FormamideSodium butoxide in n-butanol, 110°C97.8[6]
4-methyl-6-hydroxypyrimidine2-thio-6-methyluracilRaney nickel in water, reflux, 1.5h90-93[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Desulfurization of 2-Thio-6-methyluracil [5]

Step 1: Synthesis of 2-Thio-6-methyluracil

  • In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of ethyl acetoacetate, 120 g of sodium methoxide, and 900 ml of methanol.

  • Gently heat the mixture on a steam bath and allow the solvent to evaporate over approximately 8 hours in a fume hood.

  • Dissolve the residue in 1 liter of hot water, treat with activated carbon, and filter the solution.

  • Carefully acidify the hot filtrate with 120 ml of glacial acetic acid.

  • Allow the mixture to stand for 10-12 hours to facilitate crystallization.

  • Collect the precipitated 2-thio-6-methyluracil by filtration, wash with cold water, and dry. The expected yield is 105-115 g (74-81%).

Step 2: Synthesis of 4-Methyl-6-hydroxypyrimidine

  • In a 1-liter, three-necked flask equipped with a reflux condenser, place 14.2 g (0.1 mole) of 2-thio-6-methyluracil and 250 ml of a 4% sodium hydroxide solution.

  • Add approximately 28 g (wet paste) of Raney nickel catalyst to the flask, using about 30 ml of distilled water to wash all the catalyst into the flask.

  • Heat the mixture under reflux in a fume hood for about 1.5 hours.

  • Allow the catalyst to settle, then decant and filter the clear solution by gravity.

  • Wash the catalyst with two 75-ml portions of hot water and discard the catalyst.

  • Combine the filtrate and washings and evaporate to dryness on a steam bath.

  • Complete the drying of the residue in an oven at 70°C. The yield of crude pyrimidine is 7.0–7.2 g (90–93%).

  • Purify the crude product by sublimation under reduced pressure (100–110°C/1 mm) or by recrystallization from acetone, ethyl acetate, or ethanol. The purified 4-methyl-6-hydroxypyrimidine has a melting point of 148–149°C.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Thio-6-methyluracil cluster_step2 Step 2: Synthesis of this compound a Combine Thiourea, Ethyl Acetoacetate, Sodium Methoxide in Methanol b Heat and Evaporate a->b c Dissolve in Hot Water, Treat with Carbon, Filter b->c d Acidify with Acetic Acid c->d e Crystallize, Filter, and Dry d->e f Combine 2-Thio-6-methyluracil, NaOH Solution, and Raney Nickel e->f Product from Step 1 g Reflux f->g h Filter to Remove Catalyst g->h i Evaporate Filtrate to Dryness h->i j Purify by Sublimation or Recrystallization i->j

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed purity Check Purity of Reactants start->purity conditions Review Reaction Conditions start->conditions monitoring Analyze Reaction Monitoring Data (TLC) start->monitoring purify_reagents Purify/Replace Reactants purity->purify_reagents Impurities Detected optimize_temp Optimize Temperature conditions->optimize_temp Suboptimal Temperature change_solvent Change Solvent conditions->change_solvent Poor Solubility check_catalyst Check Catalyst Activity/Concentration conditions->check_catalyst Inefficient Catalysis optimize_time Adjust Reaction Time monitoring->optimize_time Incomplete Reaction end Improved Yield purify_reagents->end optimize_temp->end optimize_time->end change_solvent->end check_catalyst->end

Caption: Troubleshooting workflow for addressing low reaction yield.

competing_pathways cluster_desired Desired Pathway cluster_side Competing Side Reactions reactants β-Ketoester + Urea/Amidine pyrimidine Pyrimidine Formation reactants->pyrimidine Optimal Conditions (Controlled Temperature, Correct Catalyst) hantzsch Hantzsch Dihydropyridine Formation (Fluorescent Byproduct) reactants->hantzsch High Temperature, Urea Decomposition knoevenagel Knoevenagel Condensation reactants->knoevenagel Suboptimal Catalyst/Conditions uncyclized Uncyclized Intermediate reactants->uncyclized Insufficient Activation for Cyclization

Caption: Competing reaction pathways in pyrimidine synthesis.

References

Technical Support Center: Optimizing the Condensation of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to optimize the synthesis of 4-Hydroxy-6-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and modern approach for synthesizing 4,6-dihydroxy-2-methylpyrimidine (MPD), an isomer of this compound, involves the condensation of an amidine, such as acetamidinium chloride, with a 1,3-dicarbonyl compound like diethyl malonate (DEM) in an alkaline organic medium.[1] This reaction is a variation of classical pyrimidine synthesis methods.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent issue in pyrimidine synthesis.[2][3] The most critical factors to optimize are:

  • Catalyst/Base Concentration: The choice and concentration of the base (e.g., sodium methoxide) are crucial for promoting the desired cyclization.[1][4]

  • Reactant Stoichiometry: The molar ratio of your reactants can significantly impact the yield. A slight excess of one component may be necessary to drive the reaction to completion.[3][5]

  • Reaction Temperature and Time: These parameters are highly dependent on the specific substrates and solvent used. Insufficient heating or reaction time can lead to incomplete conversion.[4][5]

  • Solvent Choice: The solvent affects reactant solubility and reaction rates. Polar solvents like ethanol or methanol are generally preferred.[2][4]

  • Purity of Reagents: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[5]

Q3: I am observing significant side product formation. How can I improve the reaction's selectivity?

Side product formation can arise from several issues.[5] To minimize impurities, consider the following:

  • Ensure Anhydrous Conditions: Water can cause the hydrolysis of starting materials and key intermediates.[4]

  • Optimize Base Selection: The strength and amount of base are critical. A base that is too strong or used in excess can promote undesired side reactions.[4]

  • Control Temperature: Excessively high temperatures can lead to the decomposition of reactants or the desired product.[4] Monitor the reaction's progress to determine the optimal temperature profile.[3]

  • Purify Starting Materials: Use high-purity reagents to avoid introducing contaminants that could lead to side reactions.[5]

Q4: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a highly effective method for monitoring the reaction's progress.[3][4] It allows you to visualize the consumption of starting materials and the formation of the product over time, helping to determine the optimal reaction time and prevent product degradation from prolonged heating.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or No Product Yield Inefficient base concentration.Optimize the concentration of the base (e.g., sodium methoxide). An 18% concentration has been shown to be effective in specific syntheses.[1]
Suboptimal reactant molar ratio.Systematically vary the molar ratio of the 1,3-dicarbonyl compound to the amidine. A ratio of 1.4:1 (e.g., DEM/Ace·HCl) has been identified as optimal in one study.[1]
Insufficient reaction time or temperature.Monitor the reaction by TLC to determine the ideal endpoint.[4] For the condensation of acetamidinium chloride and diethyl malonate, a reaction time of 180 minutes has been found to maximize yield.[1] Reactions may require heating to reflux.[4]
Improper solvent.Ensure reactants are soluble in the chosen solvent. Polar solvents like methanol or ethanol are common choices.[4]
Reactant degradation or impurity.Use high-purity, dry starting materials.[5]
Formation of Multiple Side Products Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Incorrect pH or base strength.Adjust the pH. For related reactions, a pH of 4-5 is often optimal.[6] Use a base like sodium methoxide or sodium ethoxide and carefully control its stoichiometry.[1][4]
Temperature is too high.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC to avoid product decomposition.[4]
Incomplete Reaction (Starting Material Remains) Insufficient reaction time.Extend the reaction time, using TLC to monitor for the disappearance of the limiting reagent.[4]
Inactive catalyst/base.Ensure the base is not degraded. Use a freshly prepared solution of sodium methoxide if possible.
Poor solubility of reactants.Try a different solvent system that can better solubilize all reaction components.[2]
Product Isolation Difficulties Product is highly soluble in the workup solvent.After acidification, cool the solution significantly (e.g., 0 °C) to promote crystallization.[7] Minimize the amount of solvent used for washing.
Oily product instead of solid.Try recrystallization from a different solvent system or purification by column chromatography.[4]

Data Presentation: Optimized Reaction Parameters

The following parameters were determined using a Taguchi experimental design to maximize the yield of 4,6-dihydroxy-2-methylpyrimidine (MPD) from diethyl malonate (DEM) and acetamidinium chloride (Ace·HCl).[1]

ParameterOptimized ValueResulting Yield
Sodium Methoxide Concentration18%88.5%
Reaction Time180 minutes88.5%
Molar Ratio (DEM / Ace·HCl)1.488.5%

Experimental Protocols

Protocol 1: Optimized Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is based on optimized conditions reported in the literature.[1][7]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous methanol.

  • Addition of Base: Under an inert atmosphere and in an ice bath, slowly add sodium methoxide to the methanol to achieve the desired concentration (e.g., 18%).

  • Addition of Reactants: To the cooled sodium methoxide solution, add diethyl malonate (1.4 molar equivalents) followed by acetamidine hydrochloride (1.0 molar equivalent).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C).[7] Heat the reaction mixture and maintain it at reflux for the optimized duration (e.g., 180 minutes).

  • Workup: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water. Cool the solution in an ice bath (0 °C) and adjust the pH to 1-2 with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Isolation: Stir the cold suspension for 3-5 hours to ensure complete crystallization.[7] Collect the white solid by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel TLC plate. Draw a light pencil line about 1 cm from the bottom to serve as the baseline.

  • Spotting: Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) on the baseline. As the reaction proceeds, take small aliquots at regular intervals (e.g., every 30 minutes), dilute them, and spot them alongside the initial spot. It is also helpful to spot the pure starting materials as standards.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of starting material spots and the appearance of a new product spot indicate the reaction is progressing. The reaction is considered complete when the limiting reagent spot is no longer visible.

Visualizations

Troubleshooting_Workflow Start Low Product Yield Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Stoichiometry Optimize Reactant Molar Ratios (e.g., DEM/Amidine = 1.4) Check_Purity->Check_Stoichiometry Pure? Check_Base Optimize Base Concentration (e.g., NaOMe = 18%) Check_Stoichiometry->Check_Base Optimized? Check_Conditions Optimize Time & Temp (e.g., 180 min, Reflux) Check_Base->Check_Conditions Optimized? Monitor_TLC Monitor Progress with TLC Check_Conditions->Monitor_TLC Optimized? End Yield Optimized Monitor_TLC->End Complete? Reaction_Parameters Reaction_Outcome Reaction Yield & Selectivity Base Base (Type & Concentration) Base->Reaction_Outcome Solvent Solvent (Polarity & Anhydrous) Solvent->Reaction_Outcome Temperature Temperature Temperature->Reaction_Outcome Time Reaction Time Time->Reaction_Outcome Stoichiometry Stoichiometry (Molar Ratios) Stoichiometry->Reaction_Outcome Purity Reagent Purity Purity->Reaction_Outcome

References

Technical Support Center: Synthesis of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful synthesis of 4-Hydroxy-6-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in pyrimidine synthesis, particularly from condensations involving ethyl acetoacetate and urea (or its derivatives), can stem from several factors:

  • Suboptimal Temperature: Higher temperatures can promote the decomposition of urea into ammonia, which may lead to the formation of Hantzsch-type 1,4-dihydropyridine byproducts, consuming your starting materials.[1] It is crucial to maintain the recommended reaction temperature.

  • Catalyst Inefficiency: If using an acid catalyst, ensure it is active and used in the appropriate concentration. Some reactions may require specific Brønsted or Lewis acids for optimal performance.[1]

  • Reaction Time: The reaction may not have reached completion. Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]

  • Purity of Reagents: Ensure that starting materials, especially ethyl acetoacetate and the urea derivative, are pure. Impurities can lead to competing side reactions.[1] Commercial ethyl acetoacetate can generally be used with satisfactory results.[3]

  • Improper Work-up: Product may be lost during the work-up and purification stages. Ensure pH is adjusted correctly during precipitation and that suitable recrystallization solvents are used.

Q2: I've observed a yellow, fluorescent byproduct in my reaction. What is it and how can I prevent it?

A2: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[1] This occurs when two equivalents of the β-ketoester (ethyl acetoacetate) react with the aldehyde component and ammonia. Ammonia can be formed from the decomposition of urea at elevated temperatures.[1]

  • Troubleshooting:

    • Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[1]

    • Order of Addition: In some cases, adding the urea component last to the reaction mixture can help minimize its premature decomposition.[1]

Q3: My final product is difficult to purify. What are the likely impurities and recommended purification methods?

A3: Common impurities include unreacted starting materials and N-acylureas, which can form as byproducts from the reaction of the β-ketoester with urea.[1]

  • Purification Strategies:

    • Recrystallization: This is a common and effective method. The choice of solvent is critical for recovery. For this compound, acetone, ethyl acetate, and ethanol are effective solvents, though recovery rates vary.[4]

    • Sublimation: Purification by sublimation under reduced pressure (e.g., 100–110°C / 1 mm) can provide a very high recovery rate (90-95%) and yield a highly pure product.[4]

    • Washing: After filtration, washing the crude product thoroughly with cold water, followed by alcohol and ether, can remove many impurities before further purification.[3]

Q4: The reaction mixture turned into a dark tar. What likely caused this?

A4: Tar formation is typically a result of decomposition or polymerization side reactions, often caused by excessive heat. Carefully controlling the reaction temperature, for instance by using a steam bath or a temperature-controlled oil bath, is critical to prevent overheating and subsequent degradation of reactants or products.

Experimental Protocol: Two-Step Synthesis from Thiourea

This procedure is adapted from a reliable method for producing this compound via a 2-thio-6-methyluracil intermediate.[4]

Step A: Synthesis of 2-Thio-6-methyluracil

  • Reagents & Setup: In a 2 L flask, combine thiourea (76 g, 1 mole), commercial ethyl acetoacetate (130 g, 1 mole), commercial sodium methoxide (120 g), and methanol (900 ml).

  • Reaction: Gently heat the mixture on a steam bath in a fume hood, allowing the methanol to evaporate to dryness over approximately 8 hours.

  • Initial Purification: Dissolve the resulting residue in 1 L of hot water. Add a few grams of activated carbon, stir, and filter the hot solution.

  • Precipitation: Carefully acidify the hot filtrate with 120 ml of concentrated hydrochloric acid. Allow the solution to cool, which will cause the 2-thio-6-methyluracil to precipitate.

  • Isolation: Collect the product on a Büchner funnel, wash with approximately 200 ml of cold water in four portions, and allow it to drain under suction for several hours. Dry the product in an oven at 70°C. The expected yield is 115–120 g (81–85%).

Step B: Desulfurization to this compound

  • Reagents & Setup: In a 500 ml flask equipped with a reflux condenser, place the crude 2-thio-6-methyluracil (14.2 g, 0.1 mole) and a slurry of Raney nickel catalyst (40 g, wet paste). Use about 30 ml of distilled water to wash all the catalyst into the flask.

  • Reaction: Heat the mixture under reflux in a fume hood for approximately 1.5 hours.

  • Isolation of Product Solution: Allow the catalyst to settle, then decant and filter the clear supernatant by gravity. Wash the catalyst with two 75 ml portions of hot water and discard the catalyst.

  • Final Isolation: Combine the filtrate and washings and evaporate to dryness on a steam bath. Complete the drying process by placing the residue in an oven at 70°C.

  • Yield & Purity: The yield of crude this compound is typically 7.0–7.2 g (90–93%), with a melting point of 136–142°C. The purified product melts at 148–149°C.[4]

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues encountered during the synthesis.

G start Problem: Low Yield or Impure Product check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Action: Purify/Replace Starting Materials reagents_ok->purify_reagents No check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions Yes end_node Synthesis Optimized purify_reagents->end_node conditions_ok Temp, Time, Stirring OK? check_conditions->conditions_ok optimize_conditions Action: Optimize Temp/Time via TLC Monitoring conditions_ok->optimize_conditions No analyze_byproducts 3. Analyze Byproducts (TLC, NMR) conditions_ok->analyze_byproducts Yes optimize_conditions->end_node byproduct_id Byproduct Identified? analyze_byproducts->byproduct_id fluorescent_spot Hantzsch DHP Detected? (Yellow, Fluorescent) byproduct_id->fluorescent_spot Yes unknown_issue Consult Further Literature byproduct_id->unknown_issue No lower_temp Action: Lower Reaction Temperature Adjust Reagent Addition Order fluorescent_spot->lower_temp Yes other_impurity Other Impurity? fluorescent_spot->other_impurity No lower_temp->end_node optimize_purification Action: Optimize Purification (Recrystallization Solvent, Sublimation) other_impurity->optimize_purification Yes other_impurity->unknown_issue No optimize_purification->end_node

Caption: Troubleshooting flowchart for this compound synthesis.

Data Summary: Purification Methods

The final purification of crude this compound is critical for obtaining a high-quality product. The following table summarizes the recovery efficiencies of different methods.[4]

Purification MethodSolvent/ConditionsRecovery Rate (%)
Sublimation100–110°C / 1 mm90–95%
RecrystallizationAcetone80–90%
RecrystallizationEthyl Acetate70–80%
RecrystallizationEthanol60–70%

References

Technical Support Center: Synthesis of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Hydroxy-6-methylpyrimidine. Our aim is to help you overcome common challenges, minimize side reactions, and optimize your experimental outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using the common method of condensing ethyl acetoacetate with urea.

FAQ 1: Low Yield of this compound

Question: I am consistently obtaining a low yield of the desired this compound. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, ranging from reaction conditions to the purity of your starting materials. Here’s a systematic approach to troubleshooting:

  • Reaction Temperature: Elevated temperatures can promote the decomposition of urea into ammonia and isocyanic acid, leading to the formation of unwanted byproducts. It is crucial to maintain the recommended reaction temperature.

  • Purity of Reactants: Ensure that your ethyl acetoacetate and urea are of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Reaction Time: The reaction may not have gone to completion. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • pH of the Reaction Mixture: The pH of the reaction medium can significantly influence the reaction rate and the formation of side products. The reaction is typically carried out under basic conditions, but the optimal pH may need to be determined empirically for your specific setup.

FAQ 2: Identification of an Unexpected Side Product

Question: My reaction mixture shows a significant amount of a byproduct that I cannot identify. What are the likely side reactions?

Answer:

Several side reactions can occur during the synthesis of this compound from ethyl acetoacetate and urea. The most common ones include:

  • Self-condensation of Ethyl Acetoacetate (Claisen Condensation): Under basic conditions, ethyl acetoacetate can undergo self-condensation to form dehydroacetic acid and other related compounds. This can be minimized by controlling the reaction temperature and the stoichiometry of the reactants.

  • Formation of N,N'-bis(acetoacetyl)urea: This byproduct can form when two molecules of ethyl acetoacetate react with one molecule of urea. Careful control of the molar ratio of the reactants is essential to suppress this side reaction.

  • Hantzsch Dihydropyridine Synthesis: If the reaction is carried out at high temperatures, urea can decompose to ammonia. The ammonia can then react with ethyl acetoacetate and an aldehyde (if present as an impurity or formed in situ) to yield a dihydropyridine derivative. This is a known competing pathway in similar reactions like the Biginelli reaction.

To identify the specific byproduct, we recommend using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the obtained spectra with known data for the suspected side products can confirm their identity.

FAQ 3: The Product is Difficult to Purify

Question: I am having trouble purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to the presence of structurally similar side products. The following methods are commonly used:

  • Recrystallization: This is the most common and effective method for purifying the crude product. Suitable solvents for recrystallization include ethanol, water, or a mixture of the two.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A suitable eluent system would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).

  • Sublimation: For small-scale purification, sublimation under reduced pressure can be a very effective technique for obtaining highly pure this compound.

Quantitative Data Summary

While specific quantitative data on side product formation is often dependent on the exact reaction conditions, the following table summarizes the general effect of key parameters on the yield of this compound and the formation of major side products.

ParameterEffect on this compound YieldEffect on Side Product Formation (Self-condensation, N,N'-bis(acetoacetyl)urea)
Temperature Optimal yield at moderate temperatures. Decreases at very high or low temperatures.Increases significantly with increasing temperature.
Reactant Ratio (Urea:Ethyl Acetoacetate) Optimal at a slight excess of urea.Formation of N,N'-bis(acetoacetyl)urea increases with a higher ratio of ethyl acetoacetate.
Base Concentration Increases up to an optimal point, then may decrease due to increased side reactions.Increases with higher base concentration.
Reaction Time Increases with time until equilibrium is reached.Can increase with prolonged reaction times, especially at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation of Ethyl Acetoacetate and Urea

This protocol is designed to maximize the yield of the desired product while minimizing the formation of side products.

Materials:

  • Ethyl acetoacetate

  • Urea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (for neutralization)

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of urea in absolute ethanol.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate to the reaction mixture with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain for the optimized reaction time (typically monitored by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol or water to obtain pure this compound.

Visualizations

Diagram 1: Main and Side Reaction Pathways

reaction_pathways cluster_main Main Reaction cluster_side Side Reactions EAA Ethyl Acetoacetate Intermediate1 Acyclic Intermediate EAA->Intermediate1 + Urea (Base catalyst) Urea Urea Urea->Intermediate1 Product This compound Intermediate1->Product Cyclization & Tautomerization EAA2 Ethyl Acetoacetate (2 eq.) Dehydroacetic Dehydroacetic Acid EAA2->Dehydroacetic Self-condensation (Base catalyst) Bis_urea N,N'-bis(acetoacetyl)urea EAA2->Bis_urea + Urea Urea2 Urea Urea2->Bis_urea

Caption: Main reaction pathway for the synthesis of this compound and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield of Product check_temp Check Reaction Temperature start->check_temp temp_high Temperature Too High? check_temp->temp_high lower_temp Lower Temperature temp_high->lower_temp Yes check_purity Check Reactant Purity temp_high->check_purity No end Improved Yield lower_temp->end impure Impure Reactants? check_purity->impure purify Purify/Use High-Purity Starting Materials impure->purify Yes check_time Check Reaction Time impure->check_time No purify->end incomplete Incomplete Reaction? check_time->incomplete increase_time Increase Reaction Time (Monitor by TLC/HPLC) incomplete->increase_time Yes optimize_ph Optimize Reaction pH incomplete->optimize_ph No increase_time->end optimize_ph->end

Caption: A logical workflow to troubleshoot and resolve issues of low product yield.

stability and degradation of 4-Hydroxy-6-methylpyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Hydroxy-6-methylpyrimidine. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in designing and executing robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, humidity, light exposure, pH, and the presence of oxidizing agents.[1] It is crucial to evaluate the impact of these factors to determine the compound's intrinsic stability and to establish appropriate storage and handling conditions.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study, or stress testing, involves intentionally exposing this compound to harsh conditions such as high temperatures, various pH levels, intense light, and oxidizing agents.[2][3] This is a critical step in drug development to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.[3]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[4]

  • Understand the intrinsic stability of the molecule.[3]

Q3: What are the typical degradation pathways for pyrimidine-based compounds like this compound?

A3: Pyrimidine derivatives can undergo various degradation reactions. Common pathways include:

  • Hydrolysis: The pyrimidine ring can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. Studies on similar molecules like 5-hydroxypyrimidine nucleosides show that oxidation can lead to complex rearrangements and the formation of hydantoin derivatives.[5][6]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various photoproducts.

Q4: How much degradation is considered appropriate during a forced degradation study?

A4: While there are no absolute rules, a target degradation of 5-20% is generally considered optimal.[7] This extent of degradation is usually sufficient to generate and detect the primary degradation products without leading to the formation of secondary, less relevant degradants that might arise from excessive stress.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability and degradation studies of this compound, with a focus on HPLC analysis.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Use a guard column and flush the analytical column with a strong solvent.[6]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.[6]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing.[5]- Use a column oven to maintain a consistent temperature.[5]- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.[8]
Baseline Noise or Drift - Air bubbles in the detector or pump.- Contaminated mobile phase or column.- Detector lamp nearing the end of its life.- Degas the mobile phase and flush the system to remove air bubbles.[9]- Use fresh, HPLC-grade solvents and flush the column.- Replace the detector lamp if necessary.[9]
Ghost Peaks - Carryover from previous injections.- Contamination in the sample or mobile phase.- Flush the injector and column with a strong solvent between runs.- Ensure the purity of the sample and solvents.
Co-elution of Parent Compound and Degradants - Suboptimal chromatographic conditions.- Modify the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration).- Try a different column chemistry (e.g., C18, phenyl-hexyl).- Optimize the gradient elution profile.

Data Presentation

The following tables present illustrative quantitative data for the degradation of this compound under various stress conditions. Note: This data is hypothetical and intended to serve as a template. Actual results must be determined experimentally.

Table 1: Hydrolytic Degradation of this compound
ConditionTime (hours)% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl (60°C)248.5Ring-opened species
0.1 M HCl (60°C)4815.2Ring-opened species
Water (60°C)48< 1.0-
0.1 M NaOH (60°C)2412.8Ring-opened species, N-dealkylated products
0.1 M NaOH (60°C)4821.5Ring-opened species, N-dealkylated products
Table 2: Oxidative Degradation of this compound at Room Temperature
ConditionTime (hours)% DegradationMajor Degradation Products (Hypothetical)
3% H₂O₂245.1N-oxide derivatives
3% H₂O₂489.8N-oxide derivatives, hydroxylated pyrimidine
10% H₂O₂2418.3N-oxide derivatives, hydroxylated pyrimidine, ring-opened products
Table 3: Photolytic Degradation of this compound (Solid State)
Light SourceExposure% DegradationMajor Degradation Products (Hypothetical)
UV Light (254 nm)1.2 million lux hours7.3Photodimers, rearranged isomers
Visible Light1.2 million lux hours< 2.0-
Table 4: Thermal Degradation of this compound (Solid State)
TemperatureTime (days)% DegradationMajor Degradation Products (Hypothetical)
60°C142.5-
80°C148.9Dehydration products, oligomers
100°C715.6Dehydration products, oligomers, charring

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acid and Base Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a suitable volumetric flask, add an aliquot of the stock solution and 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, and 48 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide as the stress agent and neutralize with 0.1 M hydrochloric acid.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use water instead of acid or base.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Stressed Sample:

    • To a suitable volumetric flask, add an aliquot of the stock solution (1 mg/mL) and 3% hydrogen peroxide to achieve a final concentration of approximately 100 µg/mL.

    • Keep the solution at room temperature, protected from light.

  • Sampling and Analysis:

    • Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, and 48 hours).

    • Analyze the samples directly by a validated stability-indicating HPLC method.

Photolytic Degradation
  • Sample Preparation:

    • Place a thin layer of solid this compound in a shallow, transparent dish.

    • Prepare a control sample by wrapping a similar dish in aluminum foil.

  • Exposure:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10]

    • Place the control sample alongside the exposed sample.

  • Analysis:

    • At the end of the exposure period, dissolve a known amount of the solid from both the exposed and control samples in a suitable solvent.

    • Analyze the solutions using a validated stability-indicating HPLC method.

Thermal Degradation
  • Sample Preparation:

    • Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

  • Exposure:

    • Place the sample in a temperature-controlled oven at a high temperature (e.g., 80°C).

  • Sampling and Analysis:

    • Withdraw samples at appropriate time points (e.g., 0, 7, 14, and 28 days).

    • Dissolve the samples in a suitable solvent and analyze using a validated stability-indicating HPLC method.

Visualizations

Degradation Pathway

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV Light) cluster_thermal Thermal Stress parent This compound hydrolysis_product Ring-Opened Product parent->hydrolysis_product H⁺ or OH⁻ n_oxide N-Oxide Derivative parent->n_oxide H₂O₂ photodimer Photodimer parent->photodimer dehydrated Dehydration Product parent->dehydrated Δ hydroxylated Hydroxylated Pyrimidine n_oxide->hydroxylated Further Oxidation G start Start: This compound Sample stress Forced Degradation (Acid, Base, H₂O₂, Light, Heat) start->stress sampling Sample Collection at Time Points stress->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Interpretation: - % Degradation - Degradant Profiling analysis->data pathway Elucidate Degradation Pathway data->pathway end End: Stability Profile pathway->end G start Problem: Unexpected Peak in Chromatogram check_blank Is the peak present in the blank injection? start->check_blank check_control Is the peak present in the unstressed control? check_blank->check_control No ghost_peak Source is carryover or contamination. Clean system. check_blank->ghost_peak Yes process_impurity Peak is a process impurity. check_control->process_impurity Yes degradation_product Peak is a degradation product. Proceed with characterization. check_control->degradation_product No

References

Technical Support Center: Enhancing the Solubility of 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-Hydroxy-6-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound can be attributed to its molecular structure. The pyrimidine ring is relatively nonpolar, and while the hydroxyl group can participate in hydrogen bonding, the overall lipophilicity and the potential for strong intermolecular interactions in the solid state (crystal lattice energy) can hinder its dissolution in water.[1]

Q2: What are the initial steps I should take to improve the solubility of this compound?

A2: A systematic approach is recommended. Start with simple and effective methods like pH adjustment and the use of co-solvents.[2][3] If these methods are insufficient, more advanced techniques such as salt formation, cyclodextrin complexation, or particle size reduction can be explored.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of this compound is expected to be pH-dependent due to its ionizable groups.[1][4] The hydroxyl group is weakly acidic, and the nitrogen atoms in the pyrimidine ring are weakly basic.

  • In acidic conditions (low pH): The nitrogen atoms can become protonated, forming a more soluble cationic species.

  • In basic conditions (high pH): The hydroxyl group can be deprotonated, forming a more soluble anionic species. Therefore, adjusting the pH of the aqueous medium away from the isoelectric point of the molecule can significantly enhance its solubility.[2]

Q4: Which co-solvents are effective for solubilizing this compound?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[5][6] For pyrimidine derivatives, common and effective co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)[5][7] The choice of co-solvent and its concentration should be optimized for your specific application, considering potential toxicity and downstream experimental compatibility.[2]

Q5: Can salt formation be used to improve the solubility of this compound?

A5: Yes, salt formation is a viable strategy for ionizable compounds.[2] Since this compound has both weakly acidic and basic properties, it can form salts with suitable counter-ions. Creating a salt version of the compound can disrupt the crystal lattice and introduce more soluble ionic interactions, often leading to a significant increase in aqueous solubility.

Q6: How can cyclodextrins enhance the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][8] They can encapsulate the nonpolar pyrimidine ring of the this compound molecule into their cavity, forming an inclusion complex.[9][10] This complex presents the hydrophilic exterior of the cyclodextrin to the aqueous solvent, thereby increasing the apparent solubility of the guest molecule.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution after pH adjustment. The pH has shifted back towards the isoelectric point, or the buffer capacity is insufficient.Verify the final pH of the solution. Use a buffer with adequate capacity to maintain the target pH.[2]
The required concentration of co-solvent is too high for my experiment (e.g., cell-based assay). The chosen co-solvent has cytotoxic effects at the effective concentration.Screen a panel of different co-solvents to find one that is effective at a lower, non-toxic concentration.[7] Alternatively, consider other solubility enhancement methods like cyclodextrin complexation, which is often less toxic.
Solubility does not improve significantly with a single method. The compound's insolubility is multifactorial and resistant to a single approach.Consider a combination of techniques. For example, use a co-solvent in a pH-adjusted buffer or create a cyclodextrin complex of a salt form of the compound.
Solubility is inconsistent between experiments. Factors like temperature, stirring time, and purity of the compound are not well-controlled.Standardize all experimental parameters, including temperature, mixing duration, and the source/batch of the compound.[3] Ensure sufficient time is allowed for equilibrium to be reached.[7]

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following table provides an illustrative example of how to present solubility data obtained from enhancement experiments.

Table 1: Illustrative Solubility of this compound with Different Enhancement Methods

Method Conditions Solubility (mg/mL) Fold Increase
Control Deionized Water, pH 7.00.51.0
pH Adjustment 0.1 M HCl, pH 2.05.010
pH Adjustment 0.1 M NaOH, pH 10.03.57
Co-solvency 10% (v/v) Ethanol in Water2.55
Co-solvency 10% (v/v) DMSO in Water8.016
Complexation 5% (w/v) HP-β-Cyclodextrin12.525

Note: The data in this table is for illustrative purposes only and should not be considered as experimentally verified values.

Visual Diagrams

G cluster_start Solubility Enhancement Workflow Start Low Solubility of This compound Method1 pH Adjustment Start->Method1 Method2 Co-solvency Start->Method2 Check1 Solubility Goal Met? Method1->Check1 Method2->Check1 Method3 Complexation (Cyclodextrin) Method3->Check1 Method4 Other Methods (Salt Formation, etc.) Method4->Check1 Check1->Method3 No Check1->Method4 No End Proceed with Experiment Check1->End Yes

Caption: A workflow for selecting a solubility enhancement method.

G cluster_protocol Co-solvency Experimental Protocol P1 1. Weigh excess amount of This compound P2 2. Add to a known volume of the co-solvent/water mixture P1->P2 P3 3. Equilibrate the mixture (e.g., 24h with stirring) P2->P3 P4 4. Centrifuge to pellet undissolved solid P3->P4 P5 5. Filter the supernatant P4->P5 P6 6. Analyze the concentration of the dissolved compound (e.g., by HPLC/UV-Vis) P5->P6

Caption: Experimental workflow for determining solubility via co-solvency.

G cluster_complexation Cyclodextrin Inclusion Complex Formation Compound This compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Plus +

Caption: Mechanism of solubility enhancement by cyclodextrin.

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Analysis: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Representation: Plot the measured solubility (in mg/mL or M) against the pH to generate a pH-solubility profile.

Protocol 2: Co-solvency for Enhancing Solubility

  • Solvent Preparation: Prepare a series of solvent systems by mixing a co-solvent (e.g., DMSO, ethanol) with water at various volume-to-volume ratios (e.g., 5%, 10%, 20%, 50% v/v).[7]

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of each co-solvent mixture.

    • Seal the containers and place them in a shaker bath at a controlled temperature for 24-72 hours to reach equilibrium.[7]

    • After equilibration, allow the undissolved solid to settle.[7]

  • Sample Analysis:

    • Withdraw a known volume of the clear supernatant using a syringe and filter it through a syringe filter into a pre-weighed vial.[7]

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis after solvent evaporation).[7]

  • Optimization: Identify the minimum percentage of co-solvent required to achieve the target concentration.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

  • Phase Solubility Study:

    • Prepare aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-50 mM HP-β-CD).

    • Add an excess of this compound to each cyclodextrin solution.

    • Equilibrate the mixtures by shaking at a constant temperature for 48-72 hours.

    • After equilibration, filter the samples and analyze the concentration of dissolved this compound in the filtrate by HPLC-UV.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram will indicate the stoichiometry and stability of the inclusion complex.

  • Preparation of Stock Solution: Based on the phase solubility results, prepare a stock solution by dissolving the required amount of this compound in an aqueous solution of the chosen cyclodextrin at a concentration that ensures complete dissolution. This can often be aided by gentle heating or sonication.

References

Technical Support Center: Resolving Impurities in 4-Hydroxy-6-methylpyrimidine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, purification, and analysis of 4-Hydroxy-6-methylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a this compound sample?

A1: Impurities in this compound samples typically originate from unreacted starting materials, side-reactions during synthesis, or degradation of the final product. The most common synthesis route involves the condensation of ethyl acetoacetate and urea (a variation of the Biginelli or Pinner-type pyrimidine synthesis). Potential impurities include:

  • Unreacted Starting Materials: Ethyl acetoacetate and Urea.

  • Side-Reaction Products:

    • 6-Methyluracil (2,4-Dihydroxy-6-methylpyrimidine): Can form under certain reaction conditions.[1][2]

    • Hantzsch-type 1,4-dihydropyridine byproduct: A common fluorescent impurity in Biginelli-type reactions, arising from the condensation of two equivalents of the β-ketoester with the aldehyde source (in this case, the keto-group of ethyl acetoacetate can act as an aldehyde equivalent after initial reaction) and ammonia (from urea decomposition).[3]

    • N-Acylurea derivatives: Formed from the reaction of ethyl acetoacetate with urea in a competing pathway.[3]

  • Process-Related Impurities:

    • 2-Thio-6-methyluracil (4-hydroxy-2-mercapto-6-methylpyrimidine): If the synthesis involves a desulfurization step from a thiourea precursor, this can be a significant impurity.[4]

  • Degradation Products: Hydrolysis or oxidation products, although specific degradation pathways for this molecule are not extensively documented, forced degradation studies can reveal potential degradants.[5][6][7]

Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?

A2: An unexpected peak can be an impurity or a degradation product. The first step is to systematically investigate its origin.

  • Analyze Starting Materials: Run an HPLC analysis of your starting materials (ethyl acetoacetate and urea) under the same conditions to check for impurities in the reagents themselves.

  • Review Synthesis Conditions: Higher reaction temperatures can favor the formation of byproducts like Hantzsch-type dihydropyridines.[3]

  • Perform Co-injection: If you suspect a specific impurity and have a reference standard (e.g., 6-methyluracil), co-inject the standard with your sample. If the peak area of the suspect peak increases, it confirms the identity.

  • LC-MS Analysis: For unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight of the impurity, which provides significant clues to its structure.

  • Forced Degradation Studies: Subjecting your purified this compound to stress conditions (acid, base, oxidation, heat, light) can help determine if the unexpected peak is a degradation product.[5][6][7][8][9]

Q3: My purified this compound sample has a yellow tint. What could be the cause?

A3: A yellow discoloration often indicates the presence of conjugated impurities. A likely culprit in pyrimidine synthesis is a Hantzsch-type 1,4-dihydropyridine byproduct, which is known to be yellow and highly fluorescent.[3] Inadequate purification, such as a single recrystallization, may not be sufficient to remove this type of impurity.

Q4: How can I improve the purity of my this compound sample?

A4: Recrystallization is a common and effective method for purifying this compound.[10][11]

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. Ethanol, acetone, or ethyl acetate are often good starting points.[10]

  • Activated Charcoal: If your product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb colored impurities.

  • Column Chromatography: For impurities with similar solubility profiles to the desired product, column chromatography may be necessary. Due to the polar nature of this compound, normal phase silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane mixtures) can be effective.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Action(s)
Low Yield Incomplete reaction.- Increase reaction time and monitor by TLC.- Ensure anhydrous conditions, as water can hydrolyze intermediates.[3]
Formation of side products.- Optimize reaction temperature; lower temperatures may reduce byproduct formation.[3]- Consider changing the order of reagent addition.[3]
Multiple Spots on TLC Close to Product Spot Presence of structurally similar impurities (e.g., 6-methyluracil).- Utilize a different solvent system for TLC to achieve better separation.- Employ column chromatography for purification.
Broad or Tailing Peaks in HPLC Interaction of the polar analyte with the stationary phase.- Use a polar-endcapped HPLC column.- Adjust the pH of the mobile phase to suppress ionization of the analyte.
Unexpected Mass Signals in MS Analysis Presence of unreacted starting materials or side products.- Compare the observed m/z values with the molecular weights of potential impurities listed in FAQ 1.
Difficulty in Achieving Crystallization Solution is not supersaturated or the wrong solvent is used.- Concentrate the solution by evaporating some solvent.- Try a different recrystallization solvent or a mixture of solvents.[10][11]
Presence of impurities inhibiting crystal formation.- Attempt to purify the crude product by column chromatography before recrystallization.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific impurities present.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for identifying volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol.

Protocol 3: NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for identifying and quantifying impurities without the need for reference standards for each impurity (qNMR).

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or Deuterated methanol (CD3OD).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used for quantification.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Useful for elucidating the structure of unknown impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Analysis: Compare the chemical shifts and integration values of the signals with known spectra of this compound and potential impurities.[12][13][14][15][16]

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Source
Ethyl acetoacetateC₆H₁₀O₃130.14Unreacted starting material
UreaCH₄N₂O60.06Unreacted starting material
6-MethyluracilC₅H₆N₂O₂126.11Side-reaction product[1]
2-Thio-6-methyluracilC₅H₆N₂OS142.18Process-related impurity[4]

Table 2: Typical HPLC Retention Times (Hypothetical)

Note: These are hypothetical retention times and will vary depending on the exact HPLC conditions.

CompoundRetention Time (min)
Urea2.5
This compound 8.2
6-Methyluracil7.5
Ethyl acetoacetate12.1
2-Thio-6-methyluracil9.8

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting synthesis Crude this compound Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification hplc HPLC Purity Check purification->hplc Initial Purity gcms GC-MS for Volatiles hplc->gcms If unexpected volatile peaks nmr NMR for Structure & Quantification hplc->nmr If unknown non-volatile peaks impure Impure Sample (>1% impurities) hplc->impure pure Pure Product (<99%) hplc->pure identify Identify Impurities (LC-MS, NMR) impure->identify resolve Optimize Purification identify->resolve resolve->purification Re-purify

Caption: Experimental workflow for synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_characterization Impurity Characterization cluster_source Identify Source cluster_resolution Resolution start Unexpected Peak in HPLC lcms LC-MS Analysis start->lcms Determine MW co_injection Co-injection with Standard start->co_injection Suspected Identity? nmr_2d 2D NMR Analysis lcms->nmr_2d Elucidate Structure starting_material Analyze Starting Materials lcms->starting_material side_reaction Review Reaction Conditions lcms->side_reaction degradation Forced Degradation Study lcms->degradation optimize_purification Optimize Recrystallization or Chromatography starting_material->optimize_purification modify_synthesis Modify Synthesis Conditions side_reaction->modify_synthesis degradation->modify_synthesis Change workup/storage end Impurity Resolved optimize_purification->end modify_synthesis->end

Caption: Decision tree for troubleshooting unexpected peaks in HPLC analysis.

References

Validation & Comparative

comparative study of different synthesis routes for 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthesis routes for 4-Hydroxy-6-methylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on quantitative data for yield, reaction conditions, and starting materials, supported by detailed experimental protocols and mechanistic insights.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to provide an at-a-glance comparison for researchers.

ParameterRoute 1: From Ethyl Acetoacetate & UreaRoute 2: From Ethyl Acetoacetate & FormamidineRoute 3: From Diketene & Urea
Starting Materials Ethyl acetoacetate, Urea, Sodium Methoxide, MethanolEthyl acetoacetate, Formamidine Hydrochloride, Sodium Ethoxide, EthanolDiketene, Urea, Acetic Acid
Reaction Time ~10 hours2 hours3 hours
Reaction Temperature Reflux (~65°C)Reflux (~78°C)100°C
Reported Yield 90-93% (via thiourea intermediate)High (specific data pending further optimization studies)Moderate to High (qualitative)
Catalyst/Reagent Sodium MethoxideSodium EthoxideAcetic Acid (catalyst and solvent)
Solvent Methanol, WaterEthanolAcetic Acid
Purification Method RecrystallizationRecrystallizationRecrystallization

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: Synthesis from Ethyl Acetoacetate & Urea (via 2-Thio-6-methyluracil intermediate)

This route is a well-established method that proceeds through a thio-intermediate, which is subsequently desulfurized to yield the final product. The high yield makes it an attractive option.[1]

Step A: Synthesis of 2-Thio-6-methyluracil

  • In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of commercial ethyl acetoacetate, 120 g of commercial sodium methoxide, and 900 ml of methanol.

  • Gently heat the reaction mixture on a steam bath and allow it to evaporate to dryness in a fume hood over approximately 8 hours.

  • Dissolve the residue in 1 liter of hot water, treat with a few grams of activated carbon, and filter the solution.

  • Carefully add 120 ml of glacial acetic acid to the hot filtrate to precipitate the thiouracil.

  • Collect the precipitate by filtration and wash with cold water.

  • The yield of 2-thio-6-methyluracil is typically between 98–119 g (69–84%).

Step B: Desulfurization to this compound

  • To a hot solution of 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia in a 500-ml round-bottomed flask, add 45 g (wet paste) of Raney nickel catalyst.

  • Heat the mixture under reflux for approximately 1.5 hours.

  • Allow the catalyst to settle, then decant and filter the clear solution.

  • Wash the catalyst with two 75-ml portions of hot water.

  • Combine the filtrate and washings and evaporate to dryness on a steam bath.

  • Dry the residue in an oven at 70°C.

  • The yield of crude this compound is 7.0–7.2 g (90–93%).[1]

  • The crude product can be purified by sublimation under reduced pressure or by recrystallization from acetone, ethyl acetate, or ethanol.

Route 2: Synthesis from Ethyl Acetoacetate & Formamidine

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium in 50 ml of absolute ethanol in a flask equipped with a reflux condenser.

  • To this solution, add 13.0 g (0.1 mol) of ethyl acetoacetate.

  • In a separate flask, dissolve 9.6 g (0.1 mol) of formamidine hydrochloride in 50 ml of absolute ethanol.

  • Add the formamidine solution to the ethyl acetoacetate solution.

  • Heat the reaction mixture at reflux for 2 hours.

  • After cooling, neutralize the mixture with acetic acid.

  • Remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from water or ethanol to obtain pure this compound.

Route 3: Synthesis from Diketene & Urea

This route offers a potentially more efficient synthesis due to the higher reactivity of diketene compared to ethyl acetoacetate.

Experimental Protocol:

  • In a round-bottom flask, suspend 6.0 g (0.1 mol) of urea in 50 ml of glacial acetic acid.

  • Heat the mixture to 100°C with stirring.

  • Slowly add 8.4 g (0.1 mol) of diketene to the reaction mixture.

  • Maintain the temperature at 100°C for 3 hours.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed reaction pathways for each synthesis route.

Route1_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Desulfurization EtOAc Ethyl Acetoacetate Intermediate1 Acyclic Intermediate EtOAc->Intermediate1 Urea Urea Urea->Intermediate1 Thiouracil 2-Thio-6-methyluracil Intermediate1->Thiouracil Intramolecular Condensation Product This compound Thiouracil->Product Raney Nickel

Caption: Reaction pathway for the synthesis of this compound from ethyl acetoacetate and urea via a thiourea intermediate.

Route2_Mechanism EtOAc Ethyl Acetoacetate Intermediate Condensation Adduct EtOAc->Intermediate Formamidine Formamidine Formamidine->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration Route3_Mechanism Diketene Diketene Acetoacetamide Acetoacetamide Intermediate Diketene->Acetoacetamide Urea Urea Urea->Acetoacetamide Nucleophilic Acyl Substitution Product This compound Acetoacetamide->Product Cyclization

References

A Comparative Guide to the Spectroscopic Data of 4-Hydroxy-6-methylpyrimidine Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the tautomeric forms of 4-hydroxy-6-methylpyrimidine. Tautomerism, the equilibrium between two or more interconverting structural isomers, is a critical consideration in drug design and development, as the predominant tautomer can significantly influence a molecule's biological activity and physicochemical properties. In the case of this compound, the equilibrium between the hydroxy (enol) and oxo (keto) forms is of primary interest.

Due to a lack of direct experimental spectroscopic data for the individual tautomers of this compound in the available literature, this guide utilizes data from closely related pyrimidine derivatives to provide an objective comparison. The presented data is extrapolated and serves as a predictive guide for researchers working with this and similar compounds.

Tautomeric Equilibrium

The tautomeric equilibrium of this compound involves the migration of a proton between the oxygen and a nitrogen atom of the pyrimidine ring. The two primary tautomers are the aromatic this compound and the non-aromatic 6-methyl-1H-pyrimidin-4(3H)-one (or its other N-protonated isomers). Generally, for 4-hydroxypyrimidines, the oxo form is the predominant tautomer in most solvents.

tautomers cluster_hydroxy This compound (Hydroxy Form) cluster_oxo 6-Methyl-pyrimidin-4-one (Oxo Form) hydroxy N(1)=C(6)(C)-C(5)=C(4)(O)-N(3)=C(2)-H oxo N(1)H-C(6)(C)=C(5)-C(4)(=O)-N(3)=C(2)-H hydroxy->oxo Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the hydroxy and oxo forms of this compound.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the hydroxy and oxo tautomers of this compound, based on data from analogous compounds.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers

ProtonHydroxy Form (Predicted)Oxo Form (Predicted)Rationale for Prediction
CH₃~2.3~2.2Similar electronic environments in both tautomers.
H2~8.2~7.9H2 in the aromatic hydroxy form is expected to be more deshielded.
H5~6.5~5.8The C5-H5 bond in the oxo form is vinylic, not aromatic, leading to an upfield shift.
OH/NHVariable (broad)Variable (broad, ~12)The acidic protons will have broad signals and their chemical shifts are highly dependent on solvent and concentration. The NH proton in the oxo form is often observed at a higher chemical shift.
¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers

CarbonHydroxy Form (Predicted)Oxo Form (Predicted)Rationale for Prediction
CH₃~20~18Similar to ¹H NMR, the chemical shift of the methyl carbon is expected to be comparable.
C2~155~150The C2 carbon in the aromatic hydroxy form is expected to be slightly more deshielded.
C4~165~175The C4 carbon in the hydroxy form is attached to a hydroxyl group, while in the oxo form it is a carbonyl carbon, which is significantly more deshielded.
C5~110~100The C5 carbon in the oxo form is part of a double bond conjugated to a carbonyl, leading to a more shielded environment compared to the aromatic ring.
C6~160~155The C6 carbon is expected to have a similar chemical shift in both forms.
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound Tautomers

Functional GroupHydroxy Form (Predicted)Oxo Form (Predicted)Rationale for Prediction
O-H stretch3200-3600 (broad)-Characteristic of the hydroxyl group.
N-H stretch-3000-3400 (broad)Characteristic of the N-H bond in the pyrimidinone ring.
C=O stretch-1650-1700 (strong)Strong absorption characteristic of a carbonyl group, a key indicator of the oxo form.
C=N/C=C stretch1500-16501500-1650Both tautomers will show absorptions in this region due to the ring double bonds.
UV-Vis Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) for this compound Tautomers

TautomerPredicted λ_max (nm)Rationale for Prediction
Hydroxy Form~260-270Expected π → π* transition for the aromatic hydroxypyrimidine system.
Oxo Form~280-300The extended conjugation in the pyrimidinone system typically results in a bathochromic (red) shift compared to the hydroxy form.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of pyrimidine tautomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the tautomeric equilibrium.

  • Instrument: A ¹H NMR spectrum can be acquired on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • Acquisition Parameters (¹³C):

    • Number of scans: 1024 or more, depending on the concentration.

    • Relaxation delay: 2-5 seconds

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal IR absorption in the regions of interest.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Wavelength range: 200-400 nm.

    • A baseline is recorded with a cuvette containing the pure solvent.

    • The sample spectrum is then recorded.

Logical Workflow for Tautomer Identification

workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation synthesis Synthesize/Obtain This compound nmr ¹H and ¹³C NMR synthesis->nmr ir FTIR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis identify_shifts Analyze Chemical Shifts (NMR) nmr->identify_shifts identify_nh Identify N-H/O-H and C=O signals (IR) ir->identify_nh identify_lambda Determine λ_max (UV-Vis) uv_vis->identify_lambda compare Compare Experimental Data with Predicted Values conclusion Determine Predominant Tautomer compare->conclusion identify_nh->compare identify_shifts->compare identify_lambda->compare

Caption: Workflow for the identification of the predominant tautomer of this compound.

This guide provides a foundational framework for the spectroscopic comparison of this compound tautomers. Researchers are encouraged to perform their own detailed experimental work to confirm these predictions and to further elucidate the tautomeric behavior of this and related compounds in various environments.

A Comparative Guide to the Biological Efficacy of 4-Hydroxy-6-methylpyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities. This guide provides a comparative analysis of the biological efficacy of 4-Hydroxy-6-methylpyrimidine (a tautomer of 6-methylpyrimidin-4-ol) and its analogs, with a focus on their anticancer and antimicrobial properties. The information presented herein is collated from various studies to provide a comprehensive overview for researchers in drug discovery and development.

Comparative Biological Activity

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the core ring structure. While data on the standalone efficacy of this compound is limited, extensive research on its derivatives and structurally related analogs provides valuable insights into its potential therapeutic applications.

Anticancer Activity

Pyrimidine analogs have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases and interference with nucleic acid synthesis. The following table summarizes the cytotoxic activity of various pyrimidine derivatives against different cancer cell lines, with efficacy typically measured by the half-maximal inhibitory concentration (IC50).

Compound/Analog Class Target Cell Line IC50 (µM) Reference
Thiazolo[4,5-d]pyrimidine Derivatives A375 (Melanoma)0.02 - 1.5[1]
C32 (Amelanotic Melanoma)0.03 - 2.1[1]
DU145 (Prostate)0.04 - 3.2[1]
MCF-7/WT (Breast)Varies[1]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Derivatives MCF-7 (Breast)0.33 ± 0.24[1]
HeLa (Cervical)Varies[1]
HepG2 (Liver)Varies[1]
2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives (e.g., Compound 6O) Hep3B (Hepatocellular Carcinoma)4.5[2]
Pyrido[2,3-d]pyrimidine Derivatives HCT-116 (Colon)Varies
PC-3 (Prostate)Varies
Oxazolo[5,4-d]pyrimidine Derivatives A549 (Lung)58.44 - 224.32
MCF-7 (Breast)Varies
HT29 (Colorectal)58.44 - 224.32
Antimicrobial Activity

Pyrimidine derivatives have also been extensively studied for their antibacterial and antifungal properties. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), or interference with nucleic acid synthesis. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound/Analog Class Microorganism MIC (µg/mL) Reference
Thiadiazole Substituted Pyrimidines Pseudomonas aeruginosaVaries[3]
Staphylococcus aureusVaries[3]
Escherichia coliVaries[3]
Triazole Substituted Pyrimidines Pseudomonas aeruginosaVaries (generally lower than thiadiazole derivatives)[3]
Staphylococcus aureusVaries (generally lower than thiadiazole derivatives)[3]
Escherichia coliVaries (generally lower than thiadiazole derivatives)[3]
Derivatives of 2-amino-4-hydroxy-6-methylpyrimidine Staphylococcus aureusVaries[4][5]
Escherichia coliVaries[4][5]
5-Substituted Uracil Derivatives Mycobacterium tuberculosis H37Rv20 - 50[6]
Multidrug-resistant M. tuberculosis MS-11520 - 50[6]

Experimental Protocols

Standardized experimental protocols are essential for the reproducible evaluation of the biological activities of novel compounds. Below are detailed methodologies for key assays used to assess the anticancer and antimicrobial efficacy of pyrimidine analogs.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrimidine analogs and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, the treatment medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: Two-fold serial dilutions of the test pyrimidine compounds are prepared in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyrimidine analogs stem from their ability to interact with various cellular targets and signaling pathways.

Kinase Inhibition in Cancer

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, certain 2-amino-4,6-disubstituted pyrimidin-5-ol derivatives have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[2] The pyrimidine core often acts as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase and block its activity.

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR4 FGFR4 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR Activates PLCg PLCγ FGFR4->PLCg Activates Pyrimidine_Analog Pyrimidine Analog (e.g., 2-amino-4,6-dimethyl pyrimidin-5-ol derivative) Pyrimidine_Analog->FGFR4 Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg->Proliferation FGF FGF FGF->FGFR4 Binds Antimicrobial_Workflow Start Start: Synthesized Pyrimidine Derivatives Screening Antimicrobial Screening (e.g., Disk Diffusion, Broth Microdilution) Start->Screening MIC Determine Minimum Inhibitory Concentration (MIC) Screening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism FtsZ FtsZ Polymerization Assay Mechanism->FtsZ GTPase GTPase Activity Assay Mechanism->GTPase CellDivision Bacterial Cell Division Analysis Mechanism->CellDivision Lead Lead Compound Identification FtsZ->Lead GTPase->Lead CellDivision->Lead

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-Hydroxy-6-methylpyrimidine, a key chemical intermediate, is crucial for ensuring product quality and consistency. This guide provides an objective comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of these methods is evaluated based on key validation parameters, with supporting experimental data drawn from studies on structurally related pyrimidine derivatives.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of pyrimidine derivatives. This data provides a basis for cross-validation and selection of the most suitable method for a specific analytical need.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (R²) > 0.999[1]Typically high, dependent on detector0.997[2]
Accuracy (% Recovery) 98.0% - 102.0%Method-dependent, generally high98.97% - 99.83%[2]
Precision (%RSD) < 2.0%< 15%< 2.0%[2]
Limit of Detection (LOD) Low ng/mL to µg/mL rangepg to low ng range[3]µg/mL range[2]
Limit of Quantitation (LOQ) Low µg/mL rangeng range50 µg/mL[2]
Specificity High (separation from impurities)Very High (mass fragmentation provides specificity)Moderate (potential for interference)[2]
Typical Run Time 10 - 30 minutes15 - 45 minutes< 5 minutes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size)[4]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic

  • Methanol (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a 20mM potassium phosphate monobasic solution in water as mobile phase A. Use methanol as mobile phase B[4]. Degas both mobile phases before use.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in a 1:1 (v/v) mixture of acetonitrile and water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the 1:1 acetonitrile:water diluent to a concentration within the calibration range[4].

  • Chromatographic Conditions:

    • Column Temperature: 45°C[4]

    • Flow Rate: 1.0 mL/min[4]

    • Injection Volume: 1 µL[4]

    • Detection Wavelength: 210 nm[4]

    • Elution: A gradient elution can be used, starting with 10% methanol and increasing to 50% over 8.5 minutes[4].

  • Analysis: Inject the standard and sample solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and sensitivity for the analysis of volatile or semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.250 mm, 0.25 µm film thickness)[5]

  • Data acquisition and processing software

Reagents:

  • Acetone or other suitable solvent

  • Helium (carrier gas)

Procedure:

  • Sample Preparation: Dissolve approximately 30 mg of the sample in 1-2 mL of acetone or a suitable solvent[6].

  • GC-MS Conditions:

    • Inlet Temperature: 250°C[5]

    • Injection Mode: Splitless[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min[5].

    • Oven Temperature Program: Initial temperature of 150°C, ramp to 280°C at 30°C/min, and hold for 10 minutes[5].

    • Transfer Line Temperature: 200°C[5]

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 550[7].

  • Analysis: Inject the prepared sample into the GC-MS system. The compound will be separated on the column and detected by the mass spectrometer. Identification is achieved by comparing the mass spectrum of the analyte with a reference library. Quantification can be performed using an internal or external standard method.

UV-Vis Spectrophotometry

This is a rapid and cost-effective method for the quantitative analysis of this compound in bulk form or simple matrices.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents:

  • Methanol

  • Acetonitrile

Procedure:

  • Solvent Preparation: Use a 1:1 (v/v) mixture of methanol and acetonitrile as the solvent[2].

  • Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance[2]. For a similar pyrimidine derivative, the λmax was found to be 275 nm[2].

  • Standard Solution Preparation: Prepare a stock solution of this compound in the solvent. From the stock solution, prepare a series of standard solutions with concentrations ranging from 50 to 150 µg/mL[2].

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to obtain a concentration within the linear range.

  • Analysis: Measure the absorbance of the blank (solvent), standard solutions, and sample solution at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve[8].

Mandatory Visualization

Analytical_Method_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing cluster_validation Cross-Validation Sample Obtain Sample Preparation Sample Preparation (e.g., Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS UVVis UV-Vis Analysis Preparation->UVVis Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition UVVis->Data_Acquisition Data_Processing Data Processing (e.g., Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Comparison Compare Results (Accuracy, Precision, etc.) Quantification->Comparison Report Final Report Comparison->Report

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of the Reactivity of 4-Hydroxy-6-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 4-Hydroxy-6-methylpyrimidine and 2-amino-4-hydroxy-6-methylpyrimidine. The introduction of an amino group at the C-2 position significantly influences the electron density and, consequently, the reactivity of the pyrimidine ring. This comparison is supported by established principles of organic chemistry and available data on the reactions of substituted pyrimidines.

I. Introduction to Reactivity

The reactivity of pyrimidine derivatives is crucial in the synthesis of a wide array of biologically active molecules. The nature and position of substituents on the pyrimidine ring dictate its susceptibility to electrophilic and nucleophilic attack. In this guide, we compare this compound and 2-amino-4-hydroxy-6-methylpyrimidine, focusing on how the presence of an amino group alters the chemical behavior of the molecule.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. However, the introduction of electron-donating groups such as hydroxyl (-OH) and amino (-NH2) groups can significantly increase the ring's electron density, thereby activating it towards electrophilic substitution, particularly at the C-5 position. The amino group is generally considered a stronger activating group than the hydroxyl group due to its superior ability to donate electron density through resonance.

II. Comparative Reactivity Profile

The following table summarizes the expected reactivity of the two compounds in key chemical transformations. This comparison is based on the electronic effects of the substituents.

Reaction TypeThis compound2-amino-4-hydroxy-6-methylpyrimidineRationale
Electrophilic Aromatic Substitution (EAS) Moderately reactive at C-5.Highly reactive at C-5.The amino group is a stronger activating group than the hydroxyl group, leading to a more electron-rich C-5 position.
- Nitration Requires forcing conditions.Reacts under milder conditions.Increased nucleophilicity of the pyrimidine ring facilitates the attack by the nitronium ion.
- Halogenation Requires standard halogenating agents.Reacts readily with common halogenating agents.The enhanced electron density at C-5 makes it more susceptible to attack by electrophilic halogens.
Nucleophilic Substitution The hydroxyl group is a poor leaving group; requires conversion to a better leaving group (e.g., tosylate, halide) for substitution.The hydroxyl group remains a poor leaving group. The amino group can act as a nucleophile in certain reactions.The fundamental nature of the hydroxyl group as a leaving group is unchanged. The exocyclic amino group provides an additional site for nucleophilic reactions.
Acylation/Alkylation of Exocyclic Groups The hydroxyl group can be acylated or alkylated.Both the hydroxyl and amino groups can be acylated or alkylated, leading to potential selectivity challenges.The presence of two nucleophilic sites requires careful selection of reaction conditions to achieve selective functionalization.

III. Experimental Protocols

Detailed experimental methodologies for key reactions are provided below. These are generalized protocols that may require optimization for specific substrates.

A. Electrophilic Nitration

Objective: To introduce a nitro group at the C-5 position of the pyrimidine ring.

Protocol:

  • Dissolve the pyrimidine substrate (1 equivalent) in trifluoroacetic anhydride at 0 °C.

  • Slowly add a solution of nitric acid (1.1 equivalents) in trifluoroacetic anhydride while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

B. Electrophilic Halogenation (Bromination)

Objective: To introduce a bromine atom at the C-5 position of the pyrimidine ring.

Protocol:

  • Dissolve the pyrimidine substrate (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction can be initiated with a radical initiator like AIBN if necessary.

  • Monitor the reaction progress by TLC.

  • After completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product as required.

C. Nucleophilic Substitution (Hydroxyl to Chloro Conversion)

Objective: To convert the hydroxyl group to a chloro group, a better leaving group for subsequent nucleophilic substitution reactions.

Protocol:

  • To the pyrimidine substrate (1 equivalent), add an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the chlorinated product.

IV. Reaction Pathways and Mechanisms

The following diagrams illustrate the fundamental reaction mechanisms governing the reactivity of these pyrimidine derivatives.

Caption: General mechanism of electrophilic aromatic substitution on the pyrimidine ring.

Nucleophilic_Substitution_Workflow start This compound (or 2-amino derivative) activation Activation of Hydroxyl Group (e.g., with POCl₃) start->activation intermediate 4-Chloro-6-methylpyrimidine (Activated Intermediate) activation->intermediate substitution Nucleophilic Substitution (SNAr) intermediate->substitution nucleophile Nucleophile (Nu-H) nucleophile->substitution product Substituted Product substitution->product

A Comparative Guide to In Vitro and In Vivo Studies of 4-Hydroxy-6-methylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from laboratory conception to clinical application is a rigorous one, underpinned by extensive preclinical evaluation. This evaluation is broadly categorized into in vitro and in vivo studies, each providing a unique and crucial piece of the puzzle. For novel compounds like 4-Hydroxy-6-methylpyrimidine derivatives, which have shown a wide spectrum of biological activities, understanding the correlation and discrepancies between these two testing paradigms is paramount for successful translation into therapeutic agents.

This guide provides a comparative overview of in vitro and in vivo studies conducted on this compound and its derivatives. While direct comparative studies on the same derivative are sparse in publicly available literature, this guide synthesizes findings from various independent studies to offer a comprehensive perspective. We will delve into the quantitative data, detailed experimental protocols, and the logical flow of preclinical research for this promising class of compounds.

Data Presentation: A Tale of Two Environments

The biological activity of this compound derivatives has been explored through a variety of assays, each tailored to either a controlled laboratory setting (in vitro) or a complex living organism (in vivo). The following tables summarize the key quantitative data from these studies.

In Vitro Biological Activity

In vitro studies are fundamental for initial screening, mechanism of action elucidation, and establishing a preliminary safety profile. These assays are typically conducted on isolated cells, proteins, or microorganisms.

Derivative ClassAssay TypeTarget/Cell LineKey Findings (Quantitative)Reference
4-hydroxychromenyl arylmethyl-6-hydroxypyrimidine-2,4-dionesAntioxidant (DPPH assay), Cytotoxicity, AntiviralHep-2, Vero cells, HSV-1, AdenovirusShowed notable antioxidant, cytotoxic, and antiviral activities. Specific IC50 values were not provided in the abstract.[1]
Schiff base derivatives of 2-amino-4-hydroxy-6-methyl pyrimidineAntibacterial (Agar well diffusion)E. coli, S. aureusSeveral derivatives exhibited significant antibacterial activity. Zone of inhibition data would be required for a quantitative comparison.[2][3]
Formazan derivatives from 2-Amino-4-Hydroxy-6-Methyl PyrimidineAntibacterial, AnticancerBacteria and Cancer cell linesDerivatives showed biological activity. Specific quantitative data on MIC or IC50 values are needed for a full comparison.[4]
Pyrimidine-chalcone derivativesAntibacterial (Inhibition zone analysis)S. aureus, E. coliSeveral compounds inhibited the growth of both gram-positive and gram-negative bacteria.[5]
4-aminopyrimidine derivativesBACE1 Inhibition (FRET assay)BACE1 enzymeOptimized compound 13g showed an IC50 of 1.4 µM, a 26-fold improvement over the lead compound.[6]
4,6-pyrimidinediamine derivativesEGFR-TK Inhibition, Antiproliferative (MTT assay)HCT116, HepG-2, MCF-7 cell linesCompounds inhibited EGFR-TK in the micromolar range and showed antiproliferative activity.[7]
In Vivo Biological Activity and Pharmacokinetics

In vivo studies are critical for understanding how a compound behaves in a whole organism, providing insights into its efficacy, safety, toxicity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

Derivative ClassAnimal ModelAssay TypeKey Findings (Quantitative)Reference
(4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamidesRatsAnticonvulsant (Pentylenetetrazole-induced seizures)A lead compound was identified that prevented lethality, reduced the number and severity of seizures, and increased the latency period.[8]
4-Hydroxyquinazoline derivative (B1)MiceAnticancer (Tumor growth suppression)Significantly suppressed tumor growth at a dose of 25 mg/kg. An acute toxicity study showed no significant reduction in body weight at 800 mg/kg.[9][10]

Experimental Protocols: The "How-To" of Preclinical Research

The reproducibility and validity of scientific findings are intrinsically linked to the detailed reporting of experimental methodologies. Below are outlines of key protocols employed in the in vitro and in vivo evaluation of pyrimidine derivatives.

In Vitro Experimental Protocols

1. Antibacterial Activity Assessment (Agar Well Diffusion Method)

This method is widely used to screen for antimicrobial activity.

  • Preparation of Media: Nutrient agar is prepared, sterilized in an autoclave, and poured into sterile petri dishes.

  • Bacterial Culture: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is uniformly spread over the surface of the agar.

  • Well Preparation: Wells of a specific diameter are punched into the agar.

  • Compound Application: A defined concentration of the test derivative, dissolved in a suitable solvent (like DMSO), is added to the wells.

  • Incubation: The plates are incubated under conditions suitable for bacterial growth.

  • Data Analysis: The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured. A larger zone indicates greater antibacterial activity.

2. Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are plated in a 96-well plate and incubated to allow for attachment.[11]

  • Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivatives.[11]

  • MTT Addition: MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.[11]

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to a control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[11]

In Vivo Experimental Protocol

1. Anticonvulsant Activity Screening (Pentylenetetrazole-induced Seizure Model)

This model is commonly used to identify compounds with potential anticonvulsant properties.

  • Animal Model: Rats are used for this study.[8]

  • Compound Administration: The test pyrimidine derivative is administered to the animals, typically via intraperitoneal injection or oral gavage.

  • Induction of Seizures: After a specific period to allow for drug absorption, a seizure-inducing agent like pentylenetetrazole (PTZ) is administered.[8]

  • Observation: The animals are observed for the onset, duration, and severity of seizures, as well as for any mortality.

  • Data Analysis: The ability of the test compound to delay the onset of seizures, reduce their severity, or prevent mortality is compared to a control group that received only the vehicle and PTZ.[8]

Visualizing the Workflow and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, visualize a general preclinical drug discovery workflow and a specific experimental workflow.

Preclinical_Drug_Discovery_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound_Synthesis Compound Synthesis Initial_Screening Initial Screening (e.g., Target Binding) Compound_Synthesis->Initial_Screening Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Efficacy) Initial_Screening->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Animal_Model_Development Animal Model Development Pharmacokinetics Pharmacokinetics (ADME) Animal_Model_Development->Pharmacokinetics Efficacy_Testing Efficacy Testing Pharmacokinetics->Efficacy_Testing Toxicology Toxicology Studies Efficacy_Testing->Toxicology IND_Enabling_Studies IND-Enabling Studies Toxicology->IND_Enabling_Studies Lead_Optimization->Animal_Model_Development

Caption: A generalized workflow for preclinical drug discovery, illustrating the progression from in vitro to in vivo studies.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with pyrimidine derivatives A->B C Add MTT solution to each well B->C D Incubate to allow for formazan crystal formation C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance with a microplate reader E->F G Calculate % cell viability and determine IC50 F->G

Caption: The experimental workflow for determining the cytotoxicity of compounds using the MTT assay.

Conclusion: Bridging the Gap Between Bench and Bedside

The study of this compound derivatives showcases the indispensable and complementary nature of in vitro and in vivo research. In vitro assays provide a rapid and high-throughput means to identify biologically active compounds and dissect their mechanisms of action at a cellular and molecular level. However, the controlled environment of a petri dish cannot fully replicate the intricate biological systems of a living organism.

In vivo studies, while more complex and resource-intensive, are essential for evaluating the systemic effects of a drug candidate, including its metabolic fate and potential toxicity to various organs. The limited in vivo data available for this compound derivatives highlights a critical gap that needs to be addressed for the clinical translation of these promising compounds. Future research should focus on conducting direct comparative studies of the most potent derivatives identified in in vitro screens in relevant animal models of disease. This will be the key to unlocking their therapeutic potential and moving them from the laboratory bench to the patient's bedside.

References

A Comparative Review of 4-Hydroxy-6-methylpyrimidine Derivatives in Therapeutic and Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review and comparison of 4-Hydroxy-6-methylpyrimidine derivatives against other heterocyclic scaffolds in key applications. This analysis is supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

The pyrimidine scaffold, a core component of nucleobases, is a "privileged structure" in medicinal chemistry and agrochemistry due to its versatile biological activities. This compound, in particular, serves as a crucial intermediate for synthesizing a wide array of bioactive compounds, from kinase inhibitors for cancer therapy to potent fungicides for crop protection. This guide delves into the performance of this compound derivatives in these applications, offering a comparative perspective against established alternatives.

I. Applications in Medicinal Chemistry: Kinase Inhibition

Derivatives of the pyrimidine scaffold, particularly those fused with other heterocyclic rings like pyrazole and triazole, have shown significant promise as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.

Comparative Analysis of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrimidine-based kinase inhibitors against different kinases, compared to other heterocyclic inhibitors and established drugs. Lower IC50 values indicate greater potency.

Kinase TargetPyrimidine Derivative ScaffoldDerivative/CompoundIC50 (µM)Alternative ScaffoldAlternative CompoundIC50 (µM)Reference DrugIC50 (µM)
CDK2Pyrazolo[1,5-a]pyrimidineCompound 6s 0.23---Ribociclib0.07[1]
CDK2Pyrazolo[1,5-a]pyrimidineCompound 6t 0.09---Ribociclib0.07[1]
TRKAPyrazolo[1,5-a]pyrimidineCompound 6s 0.45---Larotrectinib0.07[1]
TRKAPyrazolo[1,5-a]pyrimidineCompound 6t 0.45---Larotrectinib0.07[1]
Pim-1Pyrazolo[4,3-b]pyridineFrag-20.2---Staurosporine-
Pim-2Pyrazolo[4,3-b]pyridineFrag-20.8---Staurosporine-
Pim-3Pyrazolo[4,3-b]pyridineFrag-20.3---Staurosporine-
c-SrcPyrazolo[3,4-d]pyrimidineSI3067.2 - 11.2---Staurosporine-
MARK44,6-Disubstituted pyrimidineCompound 9 µM range-----
MARK44,6-Disubstituted pyrimidineCompound 14 µM range-----
Signaling Pathways

CDK2 Signaling Pathway: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle at the G1/S phase transition. Its inhibition can halt the proliferation of cancer cells.

CDK2_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb phosphorylates S_Phase S Phase Entry CDK2->S_Phase Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->CDK2 inhibits TRKA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K activates Ras_MAPK Ras/MAPK Pathway TrkA->Ras_MAPK activates PLCG PLCγ TrkA->PLCG activates Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Differentiation Neuronal Differentiation Ras_MAPK->Differentiation Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->TrkA inhibits Pyrimethanil_MoA Pyrimethanil Pyrimethanil Methionine_Biosynthesis Methionine Biosynthesis Pathway Pyrimethanil->Methionine_Biosynthesis inhibits Essential_Proteins Essential Proteins Methionine_Biosynthesis->Essential_Proteins Fungal_Growth Fungal Growth & Infection Essential_Proteins->Fungal_Growth DHFR_Inhibition PABA p-Aminobenzoic acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis DNA_Replication DNA Replication Nucleotide_Synthesis->DNA_Replication Pyrimidine_Inhibitor Pyrimidine-based DHFR Inhibitor Pyrimidine_Inhibitor->DHFR inhibits Synthesis_Workflow Start Start Materials: - Methanol - Sodium Methoxide Step1 Ice Bath & Stirring Start->Step1 Step2 Add: - Dimethyl Malonate - Acetamidine HCl Step1->Step2 Step3 Warm to 18-25°C React for 3-5h Step2->Step3 Step4 Reduced Pressure Distillation (Remove Methanol) Step3->Step4 Step5 Add Water & Adjust pH to 1-2 with HCl Step4->Step5 Step6 Stir at 0°C for 3-5h (Crystallization) Step5->Step6 Step7 Suction Filtration, Wash & Dry Step6->Step7 End Final Product: 4,6-dihydroxy-2- methylpyrimidine Step7->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.